PTP1B-IN-1
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c11-8-6-10(14(12,13)9-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZCUKQWRZSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NS(=O)(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612530-44-6 | |
| Record name | 1,1-Dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4SBH33TJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of PTP1B-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a prime therapeutic target for metabolic diseases and oncology. PTP1B-IN-1, a small molecule inhibitor, represents a significant scaffold in the development of PTP1B-targeted therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, effects on cellular signaling, and the experimental methodologies used for its characterization. Through a detailed examination of its interaction with PTP1B, this document aims to equip researchers and drug development professionals with the core knowledge required to advance the study and application of PTP1B inhibitors.
Introduction
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a multitude of cellular processes, including growth, differentiation, and metabolism. The levels of tyrosine phosphorylation are tightly controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). An imbalance in this regulation is often implicated in the pathogenesis of numerous diseases.
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor PTP that is predominantly localized to the cytoplasmic face of the endoplasmic reticulum. It plays a crucial role in attenuating the signaling cascades initiated by various receptor tyrosine kinases. Notably, PTP1B is a key negative regulator of the insulin and leptin signaling pathways, primarily through the dephosphorylation of the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and the Janus kinase 2 (JAK2).[1] Its established role in metabolic regulation has made it an attractive target for the development of therapeutics for type 2 diabetes and obesity. Furthermore, PTP1B has been implicated in the progression of certain cancers by modulating signaling from growth factor receptors such as the Epidermal Growth Factor Receptor (EGFR).
This compound, also identified as a compound based on the 1,2,5-thiadiazolidin-3-one-1,1-dioxide scaffold, is a small molecule inhibitor of PTP1B.[2][3] Its discovery through structure-based design has provided a valuable chemical starting point for the development of more potent and selective PTP1B inhibitors.[2] This guide will delve into the detailed mechanism through which this compound exerts its inhibitory effects.
Biochemical Mechanism of Action
This compound acts as a competitive inhibitor of PTP1B. Structural studies of a closely related analog from the same chemical series reveal that it binds to the active site of PTP1B. This binding prevents the access of phosphorylated substrates to the catalytic cysteine residue (Cys215), thereby inhibiting the dephosphorylation reaction.
dot
Caption: Competitive inhibition of PTP1B by this compound.
Quantitative Data
The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).
| Compound | IC50 (µM) | Ki (µM) | Notes | Reference |
| This compound | 1600 | N/A | Serves as a core scaffold for the development of more potent analogs. | [2] |
| Analog 2 | 100 | N/A | A derivative of the same chemical series with improved potency. | [4] |
| Analog 3 | 70 | N/A | Another derivative from the same study showing further optimization. | [4] |
Cellular Mechanism of Action: Modulation of Signaling Pathways
By inhibiting PTP1B, this compound effectively enhances and prolongs the phosphorylation of key signaling molecules, thereby potentiating downstream cellular responses. The primary pathways affected are the insulin and leptin signaling cascades.
Insulin Signaling Pathway
PTP1B is a major negative regulator of insulin signaling. It dephosphorylates the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B by this compound leads to sustained phosphorylation of both IR and IRS-1. This, in turn, activates downstream pathways, including the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.[5][6]
dot
Caption: this compound enhances insulin signaling by inhibiting PTP1B.
Leptin Signaling Pathway
Leptin, a hormone crucial for regulating energy balance, signals through the leptin receptor (LepR). Upon leptin binding, LepR activates Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription 3 (STAT3). PTP1B negatively regulates this pathway by dephosphorylating JAK2. Inhibition of PTP1B by this compound is expected to enhance leptin sensitivity by promoting sustained JAK2 and STAT3 phosphorylation.
dot
References
- 1. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular effects of small molecule PTP1B inhibitors on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. Overexpression of protein tyrosine phosphatase 1B impairs glucose-stimulated insulin secretion in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Properties of a PTP1B Inhibitor: Osunprotafib (ABBV-CLS-484)
This guide provides a comprehensive overview of Osunprotafib (ABBV-CLS-484), a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PTP1B inhibition. This document details the inhibitor's chemical and physical properties, biological activity, mechanism of action, and the experimental protocols for its characterization.
Introduction to PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that removes phosphate groups from tyrosine residues on other proteins. This action makes PTP1B a critical negative regulator in several essential signaling pathways, including the insulin and leptin pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Consequently, elevated PTP1B activity is associated with insulin resistance, type 2 diabetes, and obesity. Its role in downregulating signaling pathways has also implicated it in cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.
Osunprotafib (ABBV-CLS-484): A Representative PTP1B Inhibitor
Osunprotafib, also known as ABBV-CLS-484, is a first-in-class, orally bioavailable, and potent active-site inhibitor of PTP1B (also referred to as PTPN1) and the closely related PTPN2.[1][2] It has emerged from structure-based drug design and demonstrates significant potential in cancer immunotherapy by enhancing anti-tumor immune responses.[3]
Chemical Structure and Properties
Below is a summary of the chemical and physical properties of Osunprotafib.
| Property | Value | Reference |
| IUPAC Name | (R)-5-(1-fluoro-3-hydroxy-7-(isopentylamino)-5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide | [4] |
| Synonyms | ABBV-CLS-484, AC-484 | [4] |
| CAS Number | 2489404-97-7 | [1] |
| Molecular Formula | C17H24FN3O4S | [5] |
| Molecular Weight | 385.5 g/mol | [5] |
| Appearance | Solid | [6] |
| Solubility | DMSO: 77 mg/mL (199.76 mM) | [7] |
Biological Activity and Mechanism of Action
Osunprotafib is a highly potent inhibitor of PTP1B and PTPN2 with nanomolar efficacy. Its inhibitory activity against other phosphatases is significantly lower, indicating a high degree of selectivity.
| Target | IC50 | Reference |
| PTPN1 (PTP1B) | 2.5 nM | [1][8] |
| PTPN2 | 1.8 nM | [1][8] |
| PTPN9 | 15 nM | [6] |
| SHP-1 (PTPN6) | >10 µM | [6] |
| SHP-2 (PTPN11) | >10 µM | [6] |
The primary mechanism of action for Osunprotafib involves the direct inhibition of the PTP1B active site.[1] PTP1B is a negative regulator of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][8] By inhibiting PTP1B, Osunprotafib prevents the dephosphorylation of key components in this pathway, such as JAK2 and STATs.[5] This leads to enhanced and sustained phosphorylation, resulting in increased downstream signaling. This enhanced signaling, particularly in response to interferons like IFNγ, promotes anti-tumor immunity by activating immune cells such as CD8+ T cells and natural killer (NK) cells, and increasing the sensitivity of cancer cells to immune-mediated killing.[2][9]
PTP1B Signaling Pathways
The following diagrams illustrate the PTP1B signaling pathway and the mechanism of action of Osunprotafib.
Experimental Protocols
Synthesis of Osunprotafib (ABBV-CLS-484)
The detailed synthesis protocol for Osunprotafib is proprietary and not publicly available. The compound was developed by AbbVie in collaboration with the Broad Institute and Calico Life Sciences through a process of structure-based drug design and optimization.[3]
PTP1B Enzymatic Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of a compound against PTP1B, based on commonly used methods.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)
-
Test compound (Osunprotafib) dissolved in DMSO
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the test compound solution to the assay buffer.
-
Add the PTP1B enzyme to each well containing the test compound and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., pNPP or DiFMUP) to each well.
-
Incubate the plate at the reaction temperature for a specific time (e.g., 30-60 minutes).
-
Measure the product formation. For pNPP, this is done by measuring the absorbance at 405 nm. For DiFMUP, fluorescence is measured at an excitation/emission of ~360/460 nm.[7][10]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
In Vivo Experimental Design
The in vivo efficacy of Osunprotafib has been evaluated in murine cancer models. While highly detailed internal protocols are not public, published studies provide the following information.[11]
Animal Model:
-
Syngeneic mouse models of cancer, such as B16-F1 melanoma.
Treatment:
-
Osunprotafib is administered orally. A typical dose mentioned in studies is 20 mg/kg per day.[11]
-
It has been tested as a monotherapy and in combination with other immunotherapies, such as anti-PD-L1 antibodies.
Efficacy Endpoints:
-
Tumor volume is measured regularly to assess anti-tumor activity.
-
Immunophenotyping of the tumor microenvironment is performed to analyze the infiltration and activation of immune cells (e.g., CD8+ T cells, NK cells).
Conclusion
Osunprotafib (ABBV-CLS-484) is a potent and selective dual inhibitor of PTP1B and PTPN2 with a clear mechanism of action involving the enhancement of JAK-STAT signaling. Its ability to promote anti-tumor immunity in preclinical models has led to its advancement into clinical trials for the treatment of solid tumors.[3] This makes Osunprotafib a significant compound in the ongoing effort to develop novel cancer immunotherapies and highlights the therapeutic potential of targeting PTP1B. Further research and clinical evaluation will continue to delineate its role in cancer treatment and potentially other diseases where PTP1B is implicated.
References
- 1. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osunprotafib (ABBV-CLS-484) | Dual PTPN2/N1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. news.abbvie.com [news.abbvie.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Protein Tyrosine Phosphatase 1B Attenuates Growth Hormone-Mediated JAK2-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
A Technical Guide to the Discovery and Synthesis of Key PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The pursuit of potent and selective PTP1B inhibitors has been a significant focus of drug discovery efforts. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of key PTP1B inhibitors that represent diverse chemical scaffolds and mechanisms of action. While the specific entity "PTP1B-IN-1" remains unidentified in public scientific literature, this document details the development of prominent clinical and preclinical candidates, including Ertiprotafib, Trodusquemine, JTT-551, and the preclinical tool compound CPT-157,633. This guide offers detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.
PTP1B Signaling Pathways
Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in attenuating key cellular signaling pathways by dephosphorylating activated tyrosine kinase receptors and their substrates. Its inhibitory actions on the insulin and leptin pathways are particularly well-characterized.
Insulin Signaling Pathway
Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a cascade that leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins. This triggers downstream pathways, including the PI3K/Akt pathway, which is essential for glucose uptake and metabolism. PTP1B negatively regulates this pathway by dephosphorylating both the activated insulin receptor and IRS proteins, thus dampening the insulin signal.
Leptin Signaling Pathway
Leptin, an adipocyte-derived hormone, regulates energy balance by binding to the leptin receptor (LepR), leading to the activation of the associated Janus kinase 2 (JAK2). Phosphorylated JAK2 then activates downstream signaling molecules, including the Signal Transducer and Activator of Transcription 3 (STAT3), which translocates to the nucleus to regulate gene expression related to satiety and energy expenditure. PTP1B acts as a negative regulator by dephosphorylating JAK2.
Discovery and Synthesis of Representative PTP1B Inhibitors
The following sections detail the discovery and synthetic approaches for several key PTP1B inhibitors.
Ertiprotafib
Ertiprotafib was one of the first PTP1B inhibitors to enter clinical trials. Its discovery was based on a pharmacophore model derived from its interaction with the PTP1B active site.
Chemical Structure:
-
IUPAC Name: 2-(4-{[4-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzyl]oxy}phenyl)-2-methylpropanoic acid
Discovery Workflow:
The discovery of novel inhibitors based on Ertiprotafib's structure often involves a scaffold hopping strategy guided by a composite pharmacophore model.
Synthesis Overview:
The synthesis of Ertiprotafib analogs generally involves the coupling of a substituted phenol with a benzyl halide, followed by the construction of the thiazolidinone ring and subsequent functional group manipulations.
Trodusquemine (MSI-1436)
Trodusquemine is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[1] It is a spermine metabolite of cholesterol.[1]
Chemical Structure:
-
IUPAC Name: [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-Aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate[1]
Mechanism of Action:
Trodusquemine binds to a site distinct from the active site, inducing a conformational change that inhibits PTP1B activity.[2] This allosteric inhibition provides a basis for its high selectivity over other protein tyrosine phosphatases.[2]
Synthesis Overview:
The synthesis of Trodusquemine is complex, involving the modification of a cholesterol backbone and the subsequent conjugation of the spermine moiety.
JTT-551
JTT-551 is a mixed-type PTP1B inhibitor that progressed to clinical trials.[3][4]
Chemical Structure:
-
IUPAC Name: Monosodium ({[5-(1,1-dimethylethyl)thiazol-2-yl]methyl} {[(4-{4-[4-(1-propylbutyl)phenoxy]methyl}phenyl)thiazol-2-yl]methyl}amino)acetate[5]
Discovery and Development:
JTT-551 was developed through a focused drug discovery program aimed at identifying potent and selective PTP1B inhibitors with good pharmacokinetic properties.[5]
Synthesis Overview:
The synthesis of JTT-551 involves the multi-step construction of the substituted thiazole rings and the central aminoacetate core.
CPT-157,633
CPT-157,633 is a potent and selective, active-site directed preclinical PTP1B inhibitor.[6]
Chemical Structure:
-
CPT-157,633 is a difluoro-phosphonomethyl phenylalanine derivative.[7]
Mechanism of Action:
This compound acts as a competitive inhibitor, binding to the active site of PTP1B.[6]
Synthesis Overview:
The synthesis involves the preparation of the difluoro-phosphonomethyl phenylalanine core structure followed by further derivatization.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of the representative PTP1B inhibitors.
Table 1: PTP1B Inhibitory Activity
| Compound | IC50 (PTP1B) | Ki (PTP1B) | Mechanism of Action | Reference(s) |
| Ertiprotafib | 1.3 µM (for analog 3a) | - | Competitive | [8] |
| Trodusquemine (MSI-1436) | ~1 µM | - | Non-competitive (Allosteric) | [1][9] |
| JTT-551 | - | 0.22 µM | Mixed-type | [5][10][11] |
| CPT-157,633 | - | 45 nM | Competitive | [6] |
Table 2: Selectivity Profile of PTP1B Inhibitors
| Compound | IC50 or Ki (TCPTP) | Selectivity (TCPTP/PTP1B) | Reference(s) |
| Trodusquemine (MSI-1436) | 224 µM (IC50) | ~200-fold | [9] |
| JTT-551 | 9.3 µM (Ki) | ~42-fold | [5][10][11] |
Experimental Protocols
General PTP1B Inhibition Assay (p-Nitrophenyl Phosphate Assay)
This colorimetric assay is a standard method for measuring PTP1B activity.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test compounds (inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the PTP1B enzyme in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the PTP1B enzyme solution to the wells containing the test compound and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the PTP1B activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Determination of Inhibition Type (Lineweaver-Burk Plot)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the PTP1B inhibition assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor.
Procedure:
-
Perform the PTP1B inhibition assay as described above, using a range of pNPP concentrations at several fixed concentrations of the inhibitor.
-
Calculate the initial reaction velocities (rates) for each condition.
-
Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot.
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Mixed-type inhibition: The lines will intersect in the second or third quadrant.
-
Conclusion
The development of PTP1B inhibitors represents a promising therapeutic strategy for metabolic diseases. While the specific inhibitor "this compound" could not be identified in the public domain, this guide provides a comprehensive overview of the discovery, synthesis, and evaluation of several key PTP1B inhibitors that have advanced to or through clinical trials, as well as potent preclinical candidates. The detailed methodologies, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to the design and development of the next generation of PTP1B-targeted therapeutics. The diverse chemical structures and mechanisms of action of the highlighted inhibitors underscore the various approaches that can be employed to successfully target this important enzyme.
References
- 1. Trodusquemine - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of novel PTP1B inhibitors via pharmacophore-oriented scaffold hopping from Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Target Validation of PTP1B-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for PTP1B-IN-1, a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in insulin and leptin signaling pathways.[1] Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. This document summarizes the key quantitative data, detailed experimental protocols, and relevant signaling pathways to support the continued investigation and development of PTP1B inhibitors.
Core Quantitative Data
This compound, also identified as Compound 7a, has been characterized as an inhibitor of PTP1B. The following table summarizes its in vitro potency.
| Compound Name | Synonym | Target | Potency (IC50) |
| This compound | Compound 7a | PTP1B | 1.6 mM[2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental processes involved in the target validation of this compound, the following diagrams have been generated using the DOT language for Graphviz.
References
PTP1B-IN-1 and Its Role in Insulin Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. Its inhibition is a key therapeutic strategy for type 2 diabetes and obesity. This technical guide delves into the role of PTP1B in insulin signaling and the effects of its inhibition, with a focus on the inhibitor PTP1B-IN-1. While this compound itself is a relatively weak inhibitor, it serves as an important chemical scaffold for the development of more potent derivative compounds. This document provides a comprehensive overview of the mechanism of PTP1B action, quantitative data on PTP1B inhibition, detailed experimental protocols for studying PTP1B and its inhibitors, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to PTP1B in Insulin Signaling
The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR on specific tyrosine residues, creating docking sites for insulin receptor substrates (IRS), primarily IRS-1 and IRS-2. Phosphorylated IRS proteins then recruit and activate downstream effector molecules, most notably phosphatidylinositol 3-kinase (PI3K). The activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt is a central node in the insulin signaling network, mediating most of the metabolic actions of insulin, including the translocation of the glucose transporter GLUT4 to the cell membrane, leading to glucose uptake, and the promotion of glycogen synthesis.
Protein Tyrosine Phosphatase 1B (PTP1B) acts as a key negative regulator in this pathway by dephosphorylating the activated insulin receptor and its substrates. By removing phosphate groups from critical tyrosine residues on the IR and IRS proteins, PTP1B attenuates the insulin signal, leading to decreased downstream signaling through the PI3K/Akt pathway. Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic approach to enhance insulin sensitivity.
This compound: A Scaffold for PTP1B Inhibition
This compound (also known as Compound 7a) is a small molecule inhibitor of PTP1B.[1][2] It belongs to the 1,2,5-thiadiazolidin-3-one-1,1-dioxide class of compounds and serves as a foundational structure for the synthesis of more potent PTP1B inhibitors.[3]
Quantitative Data on PTP1B Inhibition
Due to its nature as a parent compound, this compound exhibits a relatively high half-maximal inhibitory concentration (IC50), indicating modest potency. To provide a more comprehensive understanding of the effects of potent PTP1B inhibition on the insulin signaling pathway, this guide will also present data from a more potent and well-characterized PTP1B inhibitor as a representative example.
| Inhibitor | IC50 | Ki | Notes |
| This compound | 1.6 mM[1][2] | Not Reported | A weak inhibitor, often used as a scaffold for derivative synthesis. |
| Representative Potent PTP1B Inhibitor (CX08005) | 0.781 µM[4] | Not Reported | A competitive inhibitor that binds to the catalytic P-loop of PTP1B.[4] |
Table 1: In vitro inhibitory activity of this compound and a representative potent PTP1B inhibitor against PTP1B.
Effects on Insulin Signaling Pathway Components
| Condition | Change in IR Phosphorylation | Change in IRS-1 Phosphorylation | Change in Akt Phosphorylation |
| PTP1B Overexpression | ↓ 56.4%[1] | ↓ 53.1%[1] | ↓ 59.6%[1] |
| Potent PTP1B Inhibition | Markedly Enhanced[5] | Markedly Enhanced[5] | Markedly Enhanced[5] |
Table 2: Effects of PTP1B modulation on the phosphorylation state of key insulin signaling proteins.
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway and the Role of PTP1B
The following diagram illustrates the canonical insulin signaling pathway and the inhibitory action of PTP1B.
Experimental Workflow for Assessing PTP1B Inhibitor Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a PTP1B inhibitor like this compound.
Detailed Experimental Protocols
In Vitro PTP1B Enzyme Inhibition Assay
Objective: To determine the IC50 value of this compound.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 1 mM EDTA, 5 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the PTP1B assay buffer.
-
Add the this compound dilutions to the respective wells. Include a DMSO-only control.
-
Add the recombinant PTP1B enzyme to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding pNPP solution to all wells.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the production of p-nitrophenol.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Insulin Signaling Proteins
Objective: To assess the effect of this compound on the phosphorylation of IR, IRS-1, and Akt in cultured cells.
Materials:
-
Insulin-responsive cells (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against p-IR (Tyr1150/1151), total IR, p-IRS-1 (Tyr612), total IRS-1, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Glucose Uptake Assay
Objective: To measure the effect of this compound on glucose uptake in cells.
Materials:
-
Insulin-responsive cells (e.g., differentiated 3T3-L1 adipocytes or HepG2 cells)
-
Cell culture medium and supplements
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG
-
Scintillation counter or fluorescence plate reader/flow cytometer
Procedure:
-
Seed and differentiate cells in appropriate multi-well plates.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate with insulin for 30 minutes.
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for a short period (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells.
-
If using 2-deoxy-D-[³H]glucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
If using 2-NBDG, measure the fluorescence using a plate reader or flow cytometer.
-
Normalize the glucose uptake to the total protein content of the cells.
Conclusion
PTP1B is a well-validated target for the treatment of insulin resistance and type 2 diabetes. Inhibitors of PTP1B, such as the parent compound this compound and its more potent derivatives, hold significant therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the efficacy of novel PTP1B inhibitors and to further elucidate the intricate role of PTP1B in metabolic diseases. Future research will likely focus on the development of highly selective and bioavailable PTP1B inhibitors with improved pharmacological properties for clinical applications.
References
- 1. Overexpression of protein tyrosine phosphatase 1B impairs glucose-stimulated insulin secretion in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTP1B-dependent insulin receptor phosphorylation/residency in the endocytic recycling compartment of CHO-IR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Inhibition of PTP1B Restores IRS1-Mediated Hepatic Insulin Signaling in IRS2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular effects of small molecule PTP1B inhibitors on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PTP1B-IN-1 and Its Role in Leptin Resistance Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Protein Tyrosine Phosphatase 1B (PTP1B) in leptin resistance and the therapeutic potential of its inhibition. While focusing on the available information for the specific inhibitor PTP1B-IN-1, this document also presents a broader landscape of PTP1B inhibitor research, offering valuable context for drug discovery and development in the fields of obesity and metabolic disease.
Introduction: The Challenge of Leptin Resistance
Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance by suppressing appetite and increasing energy expenditure. However, in many individuals with obesity, a state of "leptin resistance" develops, where the brain becomes unresponsive to leptin's signals. This resistance is a key factor in the development and maintenance of obesity. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of the leptin signaling pathway, making it a promising therapeutic target to overcome leptin resistance.
The Role of PTP1B in Leptin Signaling
Leptin exerts its effects by binding to the leptin receptor (LepR) in the hypothalamus. This binding triggers a signaling cascade involving the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3). PTP1B acts as a "brake" on this pathway by dephosphorylating and thereby inactivating both JAK2 and the insulin receptor substrate. This action curtails the downstream signaling that would normally lead to feelings of satiety and increased energy metabolism. In states of obesity, PTP1B expression and activity are often elevated in the hypothalamus, contributing significantly to the development of leptin resistance.
PTP1B Inhibitors: A Therapeutic Strategy
Inhibiting the action of PTP1B is a rational therapeutic strategy to enhance leptin sensitivity and combat obesity. By blocking PTP1B, the leptin signaling pathway can be restored, allowing for a more effective response to endogenous leptin. A number of PTP1B inhibitors have been developed and investigated, with several entering clinical trials.
Featured Inhibitor: this compound
This compound is a commercially available small molecule inhibitor of PTP1B. It is often utilized as a foundational chemical structure for the development of more potent and selective derivatives.
Table 1: Properties of this compound
| Property | Value |
| Chemical Name | 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide |
| CAS Number | 612530-44-6 |
| Molecular Formula | C8H8N2O3S |
| Molecular Weight | 212.23 g/mol |
| Reported IC50 | 1.6 mM[1] |
Note: The reported IC50 value of 1.6 mM is exceptionally high, suggesting low potency. This may be an anomaly in the available data, and further independent verification is warranted. Researchers should exercise caution when using this value for experimental design.
While in vivo studies have demonstrated analgesic and anti-inflammatory effects of this compound in rat models of nerve injury through the inhibition of ER stress and NF-κB activation, its specific application in leptin resistance and obesity research is not yet extensively documented in peer-reviewed literature.[1]
Other Notable PTP1B Inhibitors
To provide a broader context, the following table summarizes quantitative data for other well-characterized PTP1B inhibitors, some of which have progressed to clinical trials.
Table 2: Comparative Data for Selected PTP1B Inhibitors
| Inhibitor | IC50 / Ki | Target Selectivity | Clinical Trial Phase (if applicable) |
| Trodusquemine (MSI-1436) | IC50: ~1 µM | Allosteric inhibitor | Phase 1 trials for obesity and type 2 diabetes have been conducted.[2] |
| JTT-551 | Ki: 0.22 µM | Selective for PTP1B over other phosphatases like TCPTP, CD45, and LAR. | Discontinued |
| Ertiprotafib | IC50: 1.6 - 29 µM | Also a dual PPARα/γ agonist. | Phase II (discontinued) |
| IONIS-PTP1BRx | N/A (Antisense Oligonucleotide) | Reduces PTP1B expression. | Phase 2 trials have shown reductions in HbA1c and body weight. |
| CPT-157633 | KI: 45 nM | Competitive inhibitor | Preclinical |
Experimental Protocols
This section details key experimental methodologies for researchers investigating PTP1B inhibitors and their effects on leptin signaling.
PTP1B Enzymatic Assay
This assay is fundamental for determining the inhibitory potency (IC50) of a compound against PTP1B.
-
Principle: The assay measures the dephosphorylation of a synthetic substrate by recombinant PTP1B. The release of a phosphate group is detected colorimetrically or fluorometrically.
-
Materials:
-
Recombinant human PTP1B (catalytic domain or full-length)
-
PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 1 mM DTT and 1 mM EDTA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, recombinant PTP1B enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the PTP1B substrate.
-
Incubate for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the absorbance or fluorescence to quantify the amount of product formed.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
-
Cellular Assays for Leptin Signaling
These assays assess the effect of a PTP1B inhibitor on the leptin signaling pathway in a cellular context.
-
Principle: Western blotting or ELISA-based methods are used to measure the phosphorylation status of JAK2 and STAT3 in response to leptin stimulation, with and without the PTP1B inhibitor.
-
Materials:
-
Hypothalamic cell line (e.g., mHypoE-N46) or other relevant cell type expressing the leptin receptor.
-
Recombinant leptin.
-
Test compound (PTP1B inhibitor).
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
Antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3.
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Western blot or ELISA reagents and equipment.
-
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat the cells with the PTP1B inhibitor or vehicle for a specified time.
-
Stimulate the cells with leptin for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration.
-
For Western blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
For ELISA: Use a sandwich ELISA kit with antibodies specific for the phosphorylated and total proteins.
-
Quantify the levels of p-JAK2 and p-STAT3 relative to total JAK2 and STAT3.
-
In Vivo Models of Leptin Resistance
Animal models are crucial for evaluating the efficacy of PTP1B inhibitors in a physiological context.
-
Principle: This model mimics the development of obesity and leptin resistance in humans due to the consumption of a high-fat diet.
-
Protocol:
-
House mice (e.g., C57BL/6J strain) and feed them a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-16 weeks) to induce obesity and leptin resistance.
-
A control group is fed a standard chow diet.
-
Monitor body weight, food intake, and body composition throughout the study.
-
Confirm the development of leptin resistance by administering exogenous leptin and observing a blunted anorectic response (i.e., less reduction in food intake) compared to the chow-fed group.
-
-
Principle: To evaluate the effect of a PTP1B inhibitor on leptin sensitivity, the inhibitor is administered to DIO mice, followed by a leptin challenge.
-
Protocol:
-
Administer the PTP1B inhibitor (e.g., via oral gavage, intraperitoneal injection, or osmotic minipump) to DIO mice for a specified duration.
-
Administer a dose of leptin (e.g., intraperitoneally).
-
Measure food intake and body weight at various time points post-leptin injection.
-
An enhanced anorectic response to leptin in the inhibitor-treated group compared to the vehicle-treated group indicates improved leptin sensitivity.
-
At the end of the study, hypothalamic tissue can be collected to assess the phosphorylation status of JAK2 and STAT3.
-
Visualizations: Signaling Pathways and Experimental Workflows
Leptin Signaling Pathway and PTP1B Inhibition
Caption: Leptin signaling pathway and the inhibitory action of PTP1B and this compound.
Experimental Workflow for PTP1B Inhibitor Screening
Caption: A typical experimental workflow for screening and validating PTP1B inhibitors.
Logical Relationship of PTP1B in Leptin Resistance
Caption: The logical relationship illustrating the role of PTP1B in mediating leptin resistance in obesity.
Conclusion and Future Directions
PTP1B remains a highly validated and compelling target for the treatment of obesity and type 2 diabetes, primarily through its role in sensitizing the body to leptin and insulin. While specific research on this compound in the context of leptin resistance is currently limited, the broader field of PTP1B inhibition continues to advance. The development of potent, selective, and orally bioavailable PTP1B inhibitors is a key objective for future research. Further investigation into compounds like this compound and its derivatives, utilizing the experimental frameworks outlined in this guide, will be crucial in translating the promise of PTP1B inhibition into effective therapies for metabolic diseases.
References
The Role of PTP1B-IN-1 in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key cellular signaling pathways, making it a prominent target for therapeutic intervention in a range of diseases, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of the role of PTP1B inhibitors, with a focus on PTP1B-IN-1 and similar molecules, in cellular models. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to effectively study and target PTP1B in a laboratory setting.
Core Concepts: PTP1B Function and Inhibition
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling cascades initiated by insulin and leptin.[1] It achieves this by dephosphorylating key activated proteins in these pathways, effectively acting as a molecular "off-switch."[1] The overexpression or hyperactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes, and leptin resistance, which contributes to obesity.[2]
The inhibition of PTP1B is a promising therapeutic strategy. Small molecule inhibitors that target the active site or allosteric sites of PTP1B can prevent the dephosphorylation of its substrates, thereby prolonging and enhancing the downstream signaling effects of hormones like insulin and leptin.[3][4]
Quantitative Data on PTP1B Inhibitors
The efficacy of PTP1B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of PTP1B by 50%. The following tables summarize the IC50 values for a selection of PTP1B inhibitors, including those that are commercially available and those reported in the literature.
| Inhibitor | IC50 Value (PTP1B) | Cell Line/Assay Condition | Reference(s) |
| Allosteric Inhibitors | |||
| Compound 2 | 22 µM | In vitro enzymatic assay | [3] |
| Compound 3 | 8 µM | In vitro enzymatic assay | [3] |
| LXQ-87 | 1.061 µM | Noncompetitive inhibition | [5] |
| Active Site Inhibitors | |||
| Trodusquemine (MSI-1436) | 1 µM | Selective for PTP1B over TCPTP (IC50: 224 µM) | [3] |
| MY17 | 0.41 ± 0.05 µM | Reversible, noncompetitive inhibitor | [2] |
| Celastrol | 2.1 µM | Dual PTP1B/TCPTP inhibitor | [2] |
| Kaempferol | 279.23 µM | Isolated from mulberry leaves | [2] |
| JTT-551 | Ki of 0.22 ± 0.04 µM | Selective over TCPTP (Ki > 9.3 µM) | [3] |
| Compound 10a | 0.19 µM | Selective over TCPTP (IC50 = 5.94 µM) and SHP2 (IC50 = 15.86 µM) | [3] |
| Natural Product Inhibitors | |||
| Mucusisoflavone B | 2.5 ± 0.2 µM | Isolated from Ficus racemosa | [6] |
| Derrone | 12.6 ± 1.6 µM | Isolated from Ficus racemosa | [6] |
| Isoderrone | 22.7 ± 1.7 µM | Isolated from Ficus racemosa | [6] |
| Alpinumisoflavone | 21.2 ± 3.8 µM | Isolated from Ficus racemosa | [6] |
Key Signaling Pathways Modulated by PTP1B
PTP1B primarily exerts its influence on the insulin and leptin signaling pathways. Understanding these pathways is crucial for interpreting the effects of PTP1B inhibitors in cellular models.
Insulin Signaling Pathway
The insulin signaling cascade is central to glucose homeostasis. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, leading to the recruitment and phosphorylation of insulin receptor substrates (IRS). This initiates a downstream cascade involving the PI3K/Akt pathway, which ultimately results in the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[7][8] PTP1B negatively regulates this pathway by dephosphorylating the activated insulin receptor and IRS proteins.[1][9]
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.
Leptin Signaling Pathway
Leptin, a hormone primarily secreted by adipose tissue, regulates energy balance by signaling to the hypothalamus. Leptin binding to its receptor (LepR) activates the Janus kinase 2 (JAK2), which then phosphorylates STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 translocates to the nucleus to regulate the expression of genes involved in appetite and energy expenditure.[10][11] PTP1B negatively regulates this pathway by dephosphorylating JAK2.[10]
Caption: Leptin signaling pathway and the inhibitory role of PTP1B.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. This section provides step-by-step methodologies for key assays used to investigate the role of this compound and other inhibitors in cellular models.
PTP1B Enzymatic Activity Assay (p-Nitrophenyl Phosphate - pNPP)
This colorimetric assay is a common method to measure the in vitro enzymatic activity of PTP1B and to screen for inhibitors.
Caption: Workflow for a PTP1B enzymatic activity assay using pNPP.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)[12]
-
p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 2 mM in assay buffer)[12]
-
PTP1B inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 3 M NaOH)[12]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the PTP1B inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of the inhibitor dilution (or vehicle control) to each well.
-
Add 80 µL of the PTP1B enzyme solution (e.g., to a final concentration of 2.5 ng/well) to each well.[13]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[14][15]
-
Stop the reaction by adding 50 µL of the stop solution to each well.[12]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in signaling pathways upon treatment with a PTP1B inhibitor.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Materials:
-
Cell culture reagents and appropriate cell line (e.g., HepG2, C2C12)
-
PTP1B inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[16]
-
Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-phospho-STAT3, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with the PTP1B inhibitor at various concentrations and for different time points. Include a vehicle control.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding sample loading buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT/MTS)
This assay is used to assess the cytotoxic effects of PTP1B inhibitors on different cell lines.
Caption: Workflow for a cell viability assay using MTT or MTS.
Materials:
-
Appropriate cell line (e.g., cancer cell lines like PANC-1, MIA-PaCa-2)[17]
-
Cell culture medium and supplements
-
PTP1B inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilizing agent (for MTT assay, e.g., DMSO or a specialized solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at a density of 5,000-8,000 cells per well in a 96-well plate and allow them to attach overnight.[17]
-
Treat the cells with a range of concentrations of the PTP1B inhibitor (e.g., 0, 2.5, 5, 10, 20 µM) for a specified duration (e.g., 48 hours).[17]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[18] (For MTT, add 10 µL of MTT solution and incubate for 1-4 hours, then add 100 µL of solubilizing solution).[18]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[18]
-
Calculate the percentage of cell viability relative to the untreated control cells.
Glucose Uptake Assay
This assay measures the ability of cells, typically muscle cells or adipocytes, to take up glucose from the surrounding medium, a key function stimulated by insulin.
Materials:
-
Differentiated C2C12 myotubes or 3T3-L1 adipocytes in 96-well plates
-
PTP1B inhibitor
-
Insulin
-
Glucose-free DMEM or HBSS
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) or radiolabeled 2-deoxyglucose
-
Fluorescence plate reader or scintillation counter
Procedure:
-
Differentiate C2C12 myoblasts into myotubes or 3T3-L1 preadipocytes into adipocytes.
-
Treat the differentiated cells with the PTP1B inhibitor at various concentrations for a specified time (e.g., 5 hours).[12]
-
Wash the cells with glucose-free medium.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 30 minutes).[12]
-
Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes.[12]
-
Remove the medium and wash the cells three times with cold PBS.
-
Measure the fluorescence intensity (ex/em 485/535 nm) using a microplate reader.
-
Normalize the fluorescence values to the protein content in each well.
Conclusion
The study of PTP1B and its inhibitors in cellular models is a vibrant and critical area of research with significant implications for the development of novel therapeutics. This compound and other related compounds serve as invaluable tools to probe the intricate signaling networks that govern metabolic and oncogenic processes. By employing the quantitative data and detailed experimental protocols provided in this guide, researchers can advance our understanding of PTP1B's role in disease and accelerate the discovery of new and effective treatments. The careful application of these methodologies will ensure the generation of robust and reproducible data, paving the way for future breakthroughs in this exciting field.
References
- 1. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. PTP1B allosteric inhibitor enhances glucose uptake in insulin resistance models | BioWorld [bioworld.com]
- 6. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Inhibition of PTP1B blocks pancreatic cancer progression by targeting the PKM2/AMPK/mTOC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physiology.elte.hu [physiology.elte.hu]
Methodological & Application
Application Notes and Protocols for PTP1B-IN-1 In Vitro Assay
These application notes provide a detailed protocol for the in vitro assessment of PTP1B-IN-1, a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The following sections detail the scientific background, experimental procedures, and data analysis required to characterize the inhibitory activity of this compound.
Scientific Background
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways.[1][2][3] By dephosphorylating the activated insulin receptor (IR) and Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, PTP1B attenuates these signaling cascades.[2][4] Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[1][5] Therefore, inhibition of PTP1B is a promising therapeutic strategy for these metabolic disorders.[3][5]
The in vitro assay described here is a colorimetric method designed to measure the enzymatic activity of PTP1B and to determine the potency of inhibitors like this compound. This protocol utilizes a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, yields p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is directly proportional to PTP1B activity.
PTP1B Signaling Pathway
The diagram below illustrates the central role of PTP1B in negatively regulating the insulin signaling cascade.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory effect of this compound on PTP1B activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human PTP1B | Millipore | 539736 |
| p-Nitrophenyl Phosphate (pNPP) | Sigma-Aldrich | N2765 |
| This compound | (Specify Source) | (Specify Catalog #) |
| Suramin (Control Inhibitor) | Sigma-Aldrich | S2671 |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) | - | - |
| 96-well microplate | (Specify Supplier) | (Specify Catalog #) |
| Microplate reader | (Specify Manufacturer) | (Specify Model) |
Experimental Workflow
The following diagram outlines the key steps in the this compound in vitro assay.
Caption: Workflow for the PTP1B colorimetric in vitro assay.
Assay Protocol
-
Reagent Preparation:
-
Prepare Assay Buffer and store on ice.
-
Dilute recombinant human PTP1B to the desired concentration (e.g., 0.5 µg/mL) in ice-cold Assay Buffer.
-
Prepare a stock solution of pNPP (e.g., 100 mM) in Assay Buffer. Dilute to the final working concentration (e.g., 2 mM) immediately before use.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer.
-
Prepare a stock solution of the control inhibitor, Suramin, and create a serial dilution.
-
-
Assay Procedure:
-
Add 10 µL of the serially diluted this compound or control inhibitor to the wells of a 96-well microplate. Include wells with buffer/solvent for the no-inhibitor control.
-
Add 80 µL of the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Presentation and Analysis
The inhibitory activity of this compound is determined by calculating the percentage of PTP1B activity remaining in the presence of the compound compared to the control. The half-maximal inhibitory concentration (IC50) is then determined from a dose-response curve.
Calculation of Percent Inhibition
The percent inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100
-
Sample: Well containing PTP1B, pNPP, and this compound.
-
Control: Well containing PTP1B, pNPP, and solvent (no inhibitor).
-
Blank: Well containing Assay Buffer and pNPP (no enzyme).
IC50 Determination
The IC50 value is the concentration of an inhibitor where the response is reduced by half. It is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Example Quantitative Data
The following table presents example IC50 values for known PTP1B inhibitors. The data for this compound should be determined experimentally and tabulated in a similar manner.
| Inhibitor | IC50 (µM) | Assay Conditions |
| Sodium Orthovanadate | 19.3 ± 1.1 | Full-length PTP1B, pNPP substrate[6] |
| Suramin | 5.5 (Ki) | Reversible, competitive inhibitor[1] |
| This compound | To be determined | (Specify assay conditions) |
Conclusion
This document provides a comprehensive protocol for the in vitro evaluation of this compound. By following these procedures, researchers can accurately determine the inhibitory potency of this compound against PTP1B, providing valuable data for its further development as a potential therapeutic agent for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN1 - Wikipedia [en.wikipedia.org]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for PTP1B-IN-1 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating the insulin receptor (IR), its substrate (IRS-1), and the Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling, contributing to insulin resistance and obesity.[1][2] Its role in downregulating these pathways has made it a significant therapeutic target for type 2 diabetes and obesity.[3][4] Furthermore, emerging evidence suggests a multifaceted role for PTP1B in cancer, where it can act as both a tumor promoter and suppressor depending on the cellular context.[5][6]
PTP1B-IN-1 is a potent and selective inhibitor of PTP1B. The development of robust cell-based assays is crucial for characterizing the cellular activity of this compound and similar inhibitory compounds. These assays are essential for determining the efficacy of inhibitors in a physiological context, elucidating their mechanism of action, and assessing their therapeutic potential.
This document provides detailed protocols for a suite of cell-based assays to evaluate the effects of this compound on cellular signaling, proliferation, viability, and apoptosis.
Signaling Pathways and Experimental Workflow
PTP1B Signaling Pathways
PTP1B primarily exerts its influence by dephosphorylating key tyrosine residues on signaling proteins. In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor and its substrates, leading to a dampening of the PI3K/Akt signaling cascade. In the leptin pathway, PTP1B targets JAK2, a critical kinase for leptin receptor signaling.
Experimental Workflow for this compound Cell-Based Assay
A typical workflow for evaluating a PTP1B inhibitor like this compound involves a series of assays to confirm its on-target activity and assess its downstream cellular consequences.
References
- 1. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTP1B promotes cell proliferation and metastasis through activating src and ERK1/2 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B-IN-1 Administration Guide for Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that has emerged as a critical negative regulator in key signaling pathways, including those of insulin and leptin.[1][2] Its role in dephosphorylating the insulin receptor and its substrates makes it a validated therapeutic target for type 2 diabetes and obesity.[1][2] Furthermore, aberrant PTP1B activity has been implicated in the progression of various cancers. PTP1B-IN-1 is a small molecule inhibitor of PTP1B, and this document provides a comprehensive guide for its administration in preclinical animal models based on available data for PTP1B inhibitors.
Mechanism of Action
PTP1B primarily dephosphorylates activated insulin receptors and downstream signaling molecules, such as Insulin Receptor Substrate-1 (IRS-1), thereby attenuating the insulin signaling cascade.[1] Inhibition of PTP1B is expected to enhance and prolong insulin signaling, leading to improved glucose uptake and utilization.[1] In the context of leptin signaling, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key mediator of leptin receptor signaling. By inhibiting PTP1B, leptin signaling is enhanced, which can contribute to appetite suppression and increased energy expenditure.
Signaling Pathways
The following diagram illustrates the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related inhibitors from in vitro and in vivo studies.
| Compound | Parameter | Value | Species/Cell Line | Reference |
| This compound | IC50 | 1.6 µM | In vitro enzymatic assay | N/A |
| DPM-1001 | IC50 | 100 nM | In vitro enzymatic assay | [3] |
| Trodusquemine | IC50 | ~600 nM | In vitro enzymatic assay | N/A |
| Claramine | In vivo dose | 2 mg/kg | Mouse (GBM xenograft) | |
| LXQ46 | In vivo dose | 50-100 mg/kg | Mouse (pancreatic cancer xenograft) | |
| PUN | In vivo dose | 10-20 mg/kg | Mouse (sepsis model) | [4] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the efficacy of this compound in a mouse model of obesity and insulin resistance.
Animal Strain: C57BL/6J mice are commonly used for DIO studies due to their susceptibility to weight gain and metabolic dysfunction on a high-fat diet.
Protocol:
-
Induction of Obesity:
-
At 6-8 weeks of age, house male C57BL/6J mice individually.
-
Provide ad libitum access to a high-fat diet (HFD; typically 45-60% kcal from fat) for 8-12 weeks.
-
A control group should be fed a standard chow diet.
-
Monitor body weight and food intake weekly.
-
Confirm the obese and insulin-resistant phenotype by measuring fasting blood glucose and insulin levels, and by performing a glucose tolerance test (GTT).
-
-
This compound Administration:
-
Formulation: Due to the likely poor aqueous solubility of this compound, a suitable vehicle is required. Based on formulations for other poorly soluble inhibitors, consider the following options:
-
For Oral Gavage: 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For Intraperitoneal (IP) Injection: A suspension in sterile saline with a low percentage of a solubilizing agent like DMSO (<5%) and a surfactant such as Tween 80 (e.g., 0.5-1%).
-
-
Dosage: Based on data from related PTP1B inhibitors, a starting dose range of 10-50 mg/kg administered once daily can be considered. Dose-response studies are recommended to determine the optimal dose.
-
Administration:
-
Oral Gavage: Administer the formulated this compound directly into the stomach using a gavage needle.
-
Intraperitoneal Injection: Inject the formulated this compound into the peritoneal cavity.
-
-
Treatment Duration: A typical treatment period ranges from 4 to 8 weeks.
-
-
Outcome Measures:
-
Body Weight and Composition: Monitor body weight regularly. At the end of the study, body composition (fat and lean mass) can be determined using techniques like DEXA or MRI.
-
Glucose Homeostasis:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (e.g., 2 g/kg) via IP injection and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), administer insulin (e.g., 0.75 U/kg) via IP injection and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Serum Analysis: Collect blood at the end of the study to measure fasting insulin, leptin, triglycerides, and cholesterol.
-
Tissue Analysis: Harvest tissues such as liver, adipose tissue, and skeletal muscle for western blot analysis of key signaling proteins (e.g., phosphorylated IR, Akt, JAK2, STAT3) and for histological analysis.
-
Experimental Workflow for DIO Mouse Study
Caption: Workflow for a diet-induced obesity study.
Xenograft Cancer Model
Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Animal Strain: Immunocompromised mice (e.g., nude or SCID mice) are required for xenograft studies.
Protocol:
-
Tumor Cell Implantation:
-
Culture a relevant cancer cell line (e.g., breast, pancreatic) that has been shown to be sensitive to PTP1B inhibition.
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
This compound Administration:
-
Formulation: Similar formulations as for the DIO model can be used. For IP injection, ensure sterility.
-
Dosage: Based on published studies with other PTP1B inhibitors in cancer models, a starting dose range of 50-100 mg/kg daily via IP injection can be considered.[5]
-
Treatment Duration: Treatment should continue for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Outcome Measures:
-
Tumor Growth: Measure tumor volume (e.g., using calipers, Volume = (length x width²)/2) two to three times per week.
-
Body Weight: Monitor body weight to assess for any treatment-related toxicity.
-
Tumor Analysis: At the end of the study, excise tumors and analyze them by western blot for target engagement (e.g., phosphorylation status of relevant signaling proteins) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Logical Relationship of Experimental Design
Caption: Logical flow of an in vivo study with this compound.
Disclaimer: This document is intended as a guide and starting point for researchers. The optimal dose, formulation, and experimental design for this compound may vary depending on the specific research question, animal model, and the physicochemical properties of the compound batch. It is highly recommended to perform pilot studies to determine the optimal conditions before embarking on large-scale efficacy studies. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The development of protein tyrosine phosphatase1B inhibitors defined by binding sites in crystalline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PTP1B-IN-1 in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PTP1B-IN-1, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in preclinical studies involving diabetic mouse models. The following protocols and data summaries are compiled from established research to facilitate the investigation of PTP1B's role in diabetes and the therapeutic potential of its inhibition.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin and leptin signaling pathways.[1][2][3] By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin signaling, contributing to insulin resistance.[2][3][4] Elevated expression of PTP1B has been observed in insulin-resistant states, making it a promising therapeutic target for type 2 diabetes.[4][5] Inhibition of PTP1B has been shown to enhance insulin sensitivity, normalize blood glucose levels, and protect against diet-induced obesity in various diabetic mouse models.[1][6][7] this compound serves as a valuable tool for researchers to explore the downstream effects of PTP1B inhibition and to evaluate its potential as an anti-diabetic agent.
Mechanism of Action
This compound acts by inhibiting the catalytic activity of PTP1B, thereby preventing the dephosphorylation of key proteins in the insulin signaling cascade. This leads to prolonged phosphorylation and activation of the insulin receptor and its substrates, resulting in enhanced downstream signaling through the PI3K-Akt pathway.[4][6] The ultimate effects include increased glucose uptake in peripheral tissues like muscle and fat, and suppression of hepatic glucose production.[4][6]
Below is a diagram illustrating the insulin signaling pathway and the role of PTP1B.
Data Presentation
The following tables summarize the quantitative effects of PTP1B inhibition in various diabetic mouse models as reported in the literature. These data provide an expected range of outcomes when using a PTP1B inhibitor like this compound.
Table 1: Effects of PTP1B Inhibition on Blood Glucose and Insulin Levels
| Mouse Model | PTP1B Inhibitor Used | Dosage and Administration | Duration | Change in Fasting Blood Glucose | Change in Postprandial Blood Glucose | Change in Plasma Insulin | Reference |
| BKS db/db | 7Fb | 50 mg/kg/day | 4 weeks | Decreased from 27.3 ± 1.5 mmol/L to 23.6 ± 1.2 mmol/L | Decreased from 29.4 ± 1.2 mmol/L to 24.7 ± 0.6 mmol/L | Not Reported | [1] |
| ob/ob | Antisense Oligonucleotide | 25 mg/kg, i.p., twice weekly | 6 weeks | Significant reduction | Significant reduction | Reduced hyperinsulinemia | [6][8] |
| db/db | Antisense Oligonucleotide | 10-50 mg/kg, i.p., weekly | 4 weeks | Significant dose-dependent reduction | Not Reported | Not Reported | [8] |
| STZ-induced T1D | PTP1B inhibitor + Leptin | Not Specified | Not Specified | Markedly decreased to control levels | Not Reported | Not Reported | [9] |
Table 2: Effects of PTP1B Inhibition on Insulin Signaling and Gene Expression
| Mouse Model | PTP1B Inhibitor Used | Key Findings in Liver and Fat | Reference |
| ob/ob | Antisense Oligonucleotide | - Reduced PTP1B protein and mRNA- Increased IRS-2 and PI3K p50α- Decreased PI3K p85α- Increased insulin-stimulated Akt phosphorylation- Decreased PEPCK and Fructose-1,6-bisphosphatase expression | [6] |
| IRS2-/- | Genetic deletion of PTP1B | - Restored hepatic IRS1-mediated PI3K/Akt/Foxo1 signaling | [10] |
| DIO and KKAy | CX08005 | - Enhanced insulin-induced IRβ/IRS1 phosphorylation | [11] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in diabetic mouse models.
Diabetic Mouse Models
Commonly used diabetic mouse models for studying PTP1B inhibition include:
-
db/db mice: Genetically diabetic and obese due to a mutation in the leptin receptor.
-
ob/ob mice: Genetically diabetic and obese due to a deficiency in leptin.
-
Diet-Induced Obese (DIO) mice: Develop obesity and insulin resistance on a high-fat diet.
-
Streptozotocin (STZ)-induced diabetic mice: Develop hyperglycemia due to β-cell destruction by STZ, modeling type 1 diabetes.
Preparation and Administration of this compound
-
Formulation: this compound should be dissolved in a suitable vehicle such as 0.5% methylcellulose or a solution of DMSO, PEG400, and saline, depending on the route of administration and the inhibitor's solubility.
-
Dosage: Based on preclinical studies with similar small molecule inhibitors, a starting dose in the range of 10-50 mg/kg can be considered. Dose-response studies are recommended to determine the optimal effective dose.
-
Administration:
-
Oral Gavage (p.o.): A common route for daily administration of small molecule inhibitors.
-
Intraperitoneal Injection (i.p.): Used for compounds with poor oral bioavailability.
-
In Vivo Efficacy Study Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diabetic mouse model.
Glucose Tolerance Test (GTT)
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Record baseline blood glucose from the tail vein (t=0).
-
Administer a glucose solution (1-2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group.
Insulin Tolerance Test (ITT)
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose (t=0).
-
Administer human regular insulin (0.5-1.0 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the percentage of initial blood glucose over time to assess insulin sensitivity.
Western Blot Analysis for Insulin Signaling
-
Fast mice overnight and administer a bolus of insulin (5-10 U/kg) via intraperitoneal injection.
-
Sacrifice mice 10-15 minutes post-insulin injection and rapidly collect tissues (liver, skeletal muscle, adipose).
-
Homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated and total forms of IR, IRS-1, and Akt.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensities to determine the phosphorylation status of key signaling proteins.
Logical Relationship of this compound's Effects
The following diagram illustrates the logical progression of events following the administration of this compound in a diabetic mouse model.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PTP1B in the pathophysiology of diabetes. The protocols and data provided herein offer a framework for designing and executing in vivo studies to assess the therapeutic potential of PTP1B inhibition. Researchers should optimize these protocols based on their specific experimental setup and the characteristics of the PTP1B inhibitor being used. Careful monitoring of animal health and adherence to ethical guidelines for animal research are paramount.
References
- 1. Discovery of novel PTP1B inhibitors with antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Protein tyrosine phosphatase 1B as a target for the treatment of impaired glucose tolerance and type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Phosphatase 1B Deficiency Improves Glucose Homeostasis in Type 1 Diabetes Treated With Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTP1B-IN-1 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Crucial Note: As of November 2025, comprehensive in vivo studies detailing the specific dosage and administration of PTP1B-IN-1 in rat models have not been published in peer-reviewed literature. The following application notes and protocols are therefore based on established methodologies for similar small molecule inhibitors and general practices in rodent research. Researchers must conduct dose-response studies and thorough toxicological evaluations to determine the optimal and safe dosage of this compound for their specific experimental context.
Introduction to this compound
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1] this compound is a small molecule inhibitor of PTP1B. The inhibition of PTP1B is expected to enhance insulin sensitivity and produce other beneficial metabolic effects. These notes provide a generalized framework for the initial in vivo evaluation of this compound in rat models.
PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in regulating key cellular processes by dephosphorylating tyrosine residues on various signaling proteins. One of its primary functions is the negative regulation of the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR) autophosphorylates, initiating a cascade that includes the phosphorylation of Insulin Receptor Substrate (IRS). PTP1B can dephosphorylate both the activated IR and IRS, thereby attenuating the downstream signals that lead to glucose uptake and other metabolic effects. Similarly, PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus Kinase 2 (JAK2), a key component of the leptin receptor signaling complex.
Quantitative Data Summary
As no specific data for this compound is available, the following table provides example dosage information for other PTP1B inhibitors administered to rodents. This is intended to serve as a reference for designing initial dose-finding studies.
| Inhibitor Name | Animal Model | Route of Administration | Dosage Range | Study Focus |
| Trodusquemine | Mice | Intraperitoneal (i.p.) | 1-10 mg/kg | Obesity and Diabetes |
| Claramine | Mice | Intraperitoneal (i.p.) | 2 mg/kg (total dose) | Cancer Metastasis |
| PTP1B Antisense Oligonucleotide | Mice | Intraperitoneal (i.p.) | 25 mg/kg/day | Diabetes |
| DiFiD | Mice | Intraperitoneal (i.p.) | 200 µg/kg/day | Pancreatic Cancer |
Note: The optimal dosage for this compound in rats will likely differ and must be determined experimentally.
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound (powder form)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, or a solution containing DMSO and PEG)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the rats.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube to create a slurry.
-
Vortex the slurry until the powder is fully wetted.
-
Gradually add the remaining volume of the vehicle while continuing to vortex to ensure a homogenous suspension.
-
If the compound has low solubility, sonicate the suspension for 5-10 minutes to aid in dissolution or dispersion.
-
Prepare the formulation fresh on the day of administration.
Administration of this compound to Rats
The most common routes for administering small molecule inhibitors in rodent studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection.
4.2.1. Oral Gavage (p.o.) Protocol
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip for rats)
-
Syringes (1-3 mL)
-
Animal scale
Protocol:
-
Weigh the rat to determine the precise volume of the formulation to be administered.
-
Gently restrain the rat.
-
Fill a syringe with the calculated volume of the this compound formulation.
-
Attach the gavage needle to the syringe.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the formulation slowly and steadily.
-
Gently remove the gavage needle.
-
Monitor the rat for any signs of distress immediately after the procedure.
4.2.2. Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound formulation
-
Sterile needles (e.g., 23-25 gauge)
-
Sterile syringes (1 mL)
-
70% ethanol wipes
-
Animal scale
Protocol:
-
Weigh the rat to determine the correct injection volume.
-
Draw the calculated volume of the this compound formulation into a sterile syringe.
-
Securely restrain the rat, exposing the abdomen.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the rat to its cage and monitor for any adverse reactions.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating a novel PTP1B inhibitor.
Safety Precautions
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the compound and administering it to animals.
-
Handle rats with care to minimize stress and potential injury to both the animal and the researcher.
-
Dispose of all sharps and chemical waste according to institutional protocols.
References
Application Notes and Protocols: PTP1B-IN-1 for Studying Glucose Uptake in Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates the downstream signaling cascade that ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of adipocytes and muscle cells, thereby inhibiting glucose uptake. Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, inhibitors of PTP1B are valuable tools for studying insulin signaling and are being investigated as potential therapeutic agents.
PTP1B-IN-1 is a small molecule inhibitor of PTP1B. These application notes provide a comprehensive guide for utilizing this compound and other PTP1B inhibitors to study glucose uptake in adipocytes, particularly the widely used 3T3-L1 cell line. The following sections detail the mechanism of action, provide quantitative data on the effects of PTP1B inhibition, and offer detailed protocols for key experiments.
Mechanism of Action of PTP1B in Insulin Signaling
Insulin binding to its receptor triggers a conformational change and autophosphorylation of tyrosine residues on the intracellular domain of the receptor. This activation leads to the phosphorylation of insulin receptor substrates (IRS), which then serve as docking sites for downstream signaling molecules, most notably phosphoinositide 3-kinase (PI3K). The activation of the PI3K/Akt signaling pathway is crucial for the translocation of GLUT4-containing vesicles to the cell surface, facilitating glucose entry into the cell. PTP1B acts as a brake on this process by dephosphorylating the activated insulin receptor and IRS proteins, thus dampening the insulin signal. Inhibition of PTP1B is expected to enhance and prolong insulin-induced signaling, leading to increased glucose uptake.
Figure 1: Insulin signaling pathway and the inhibitory role of PTP1B.
Data Presentation: Effects of PTP1B Inhibitors on Adipocytes
The following table summarizes quantitative data on the effects of PTP1B inhibitors on 3T3-L1 adipocytes.
| Inhibitor | Assay | Cell Line | Concentration | Result | Reference |
| LXQ-87 | PTP1B Inhibition | Recombinant Human PTP1B | - | IC50: 1.061 µM | [1] |
| LXQ-87 | Glucose Uptake | 3T3-L1 Adipocytes | Dose-dependent | Significant increase in glucose uptake in insulin resistance models. | [1] |
| LXQ-87 | Western Blot | 3T3-L1 Adipocytes | Dose-dependent | Increased phosphorylation of IR and Akt. | [1] |
| This compound | PTP1B Inhibition | Recombinant Human PTP1B | - | IC50: 1.6 mM | |
| Cinnamic Acid Derivatives | Glucose Uptake | 3T3-L1 Adipocytes | 10 µM | ~1.5 to 2.5-fold increase in glucose uptake. | |
| Trodusquemine | PTP1B Inhibition | Recombinant Human PTP1B | - | IC50: ~1 µM |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on glucose uptake in adipocytes.
Differentiation of 3T3-L1 Preadipocytes into Adipocytes
This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin (P/S)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin (bovine)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plating Preadipocytes: Seed 3T3-L1 preadipocytes in a culture plate at a density that allows them to reach confluence without overcrowding. Grow the cells in DMEM supplemented with 10% CS and 1% P/S at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation (Day 0): Two days after the cells have reached confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Maturation (Day 2): After 48 hours, replace the differentiation medium with maturation medium (DMEM with 10% FBS, 1% P/S, and 10 µg/mL insulin).
-
Maintenance (Day 4 onwards): After another 48 hours, replace the maturation medium with maintenance medium (DMEM with 10% FBS and 1% P/S). Change the medium every 2 days.
-
Mature Adipocytes: The cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets, by day 8-12.
2-Deoxy-D-[3H]glucose Uptake Assay
This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes using a radiolabeled glucose analog.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 12- or 24-well plate
-
This compound (or other PTP1B inhibitor)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4) with 0.2% BSA
-
Insulin (100 nM working solution in KRH buffer)
-
2-deoxy-D-[3H]glucose (0.5 µCi/mL in KRH buffer)
-
Phloretin (in DMSO)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Serum Starvation: Wash the differentiated adipocytes twice with warm PBS and then incubate in serum-free DMEM for 2-4 hours at 37°C.
-
Inhibitor Pre-incubation: Wash the cells once with KRH buffer. Pre-incubate the cells with KRH buffer containing the desired concentration of this compound (or vehicle control, e.g., DMSO) for 30-60 minutes at 37°C.
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 20-30 minutes at 37°C. For basal (unstimulated) uptake, add an equal volume of KRH buffer.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]glucose (0.5 µCi/mL). Incubate for 5-10 minutes at 37°C.
-
Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold PBS containing 200 µM phloretin.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a portion of the cell lysate to determine the protein concentration for normalization of the glucose uptake data.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of this compound on adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Treatment: Treat the differentiated adipocytes with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of Insulin Signaling Proteins
This protocol is for detecting changes in the phosphorylation state of key insulin signaling proteins, such as Akt, and the expression of GLUT4.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GLUT4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat differentiated adipocytes with this compound and/or insulin as described in the glucose uptake assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on glucose uptake in adipocytes.
Figure 2: Experimental workflow for studying this compound.
Conclusion
This compound and other PTP1B inhibitors serve as powerful research tools to dissect the intricacies of insulin signaling and glucose metabolism in adipocytes. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively investigate the role of PTP1B in various physiological and pathological states and evaluate the potential of PTP1B inhibitors as therapeutic agents for metabolic diseases. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for High-Throughput Screening of PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating key cellular processes.[1][2] Localized to the cytoplasmic face of the endoplasmic reticulum, PTP1B is a critical negative regulator of the insulin and leptin signaling pathways.[1][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), as well as the Janus kinase 2 (JAK2) downstream of the leptin receptor, PTP1B attenuates these metabolic signals.[1][4] Consequently, elevated PTP1B activity is associated with insulin resistance, type 2 diabetes, and obesity.[5] Furthermore, PTP1B has been implicated in the development of certain cancers and cardiovascular diseases, making it a highly attractive therapeutic target.[1][5]
High-throughput screening (HTS) assays are essential for identifying novel PTP1B inhibitors from large compound libraries. These assays are designed to be robust, reproducible, and scalable, enabling the rapid screening of thousands of potential drug candidates. This document provides detailed application notes and protocols for utilizing a representative PTP1B inhibitor, herein referred to as PTP1B-IN-1 (as a placeholder for a novel test compound), in biochemical and cellular HTS assays.
Mechanism of Action of PTP1B
PTP1B catalyzes the hydrolysis of phosphate groups from phosphotyrosine residues on its substrates. The catalytic mechanism involves a two-step process centered around a critical cysteine residue (Cys215) in the enzyme's active site.[3] The process begins with a nucleophilic attack by Cys215 on the phosphate group of the substrate, forming a phospho-enzyme intermediate. This is followed by the hydrolysis of this intermediate, releasing inorganic phosphate and regenerating the active enzyme. The activity of PTP1B is tightly regulated through various mechanisms, including post-translational modifications like oxidation of the catalytic cysteine.[2][4]
PTP1B inhibitors can be classified based on their mechanism of action:
-
Competitive Inhibitors: These compounds bind to the active site of PTP1B, directly competing with the phosphotyrosine substrate.
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, causing a conformational change that reduces its catalytic efficiency without preventing substrate binding.
-
Allosteric Inhibitors: A subset of non-competitive inhibitors that bind to a specific allosteric site, inducing a conformational change that inhibits the enzyme's activity. The main allosteric site of PTP1B is formed by the α3, α6, and α7 helices.[6]
PTP1B Signaling Pathways
PTP1B is a key negative regulator in multiple signaling pathways. Below is a diagram illustrating its role in the insulin and leptin signaling cascades.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel PTP1B inhibitors involves a primary biochemical screen followed by secondary assays, including dose-response studies and cellular assays, to confirm activity and assess cytotoxicity.
Caption: A generalized workflow for high-throughput screening of PTP1B inhibitors.
Experimental Protocols
Biochemical HTS Assay for PTP1B Inhibition (Colorimetric)
This protocol describes a colorimetric assay using the substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm.[7]
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
This compound (or other test compounds) dissolved in DMSO
-
384-well microplates
-
Microplate reader
Procedure:
-
Compound Plating: Dispense 0.5 µL of test compounds (e.g., at 1 mM in DMSO) and controls (DMSO for negative control, known inhibitor like sodium orthovanadate for positive control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 25 µL of PTP1B solution (e.g., 50 ng/well in assay buffer) to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of pNPP solution (e.g., 2 mM in assay buffer) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Add 10 µL of 1 M NaOH to each well to stop the reaction.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. A Z' factor of ≥ 0.5 indicates a robust assay.
Biochemical HTS Assay for PTP1B Inhibition (Fluorometric)
This protocol utilizes the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by PTP1B, produces the highly fluorescent product 6,8-difluoro-4-methylumbelliferone. This assay is generally more sensitive than the colorimetric assay.
Materials:
-
Recombinant human PTP1B
-
DiFMUP
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Dispense 0.5 µL of test compounds and controls into the wells of a 384-well black plate.
-
Enzyme Addition: Add 20 µL of PTP1B solution (e.g., 0.5 nM in assay buffer) to all wells.[8]
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 20 µL of DiFMUP solution (e.g., 25 µM in assay buffer) to all wells.[8]
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at an excitation of 355 nm and an emission of 460 nm.
-
Data Analysis: Calculate the percent inhibition and Z' factor as described for the colorimetric assay.
Cellular Assay for PTP1B Inhibition
This protocol assesses the ability of this compound to increase the phosphorylation of the insulin receptor in a cellular context.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
Insulin
-
Lysis buffer
-
Antibodies for Western blotting or ELISA: anti-phospho-IR (Tyr1150/1151), anti-total-IR, and secondary antibodies.
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Analysis:
-
Western Blot: Analyze the phosphorylation status of the insulin receptor by separating protein lysates via SDS-PAGE, transferring to a membrane, and probing with anti-phospho-IR and anti-total-IR antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total insulin receptor.
-
-
Data Analysis: Quantify the increase in insulin receptor phosphorylation in compound-treated cells compared to vehicle-treated cells.
Data Presentation
Quantitative data from HTS and subsequent characterization should be summarized in tables for clear comparison.
Table 1: Summary of HTS Assay Parameters and Results for Known PTP1B Inhibitors
| Parameter / Inhibitor | Assay Type | Substrate (Concentration) | Enzyme Concentration | IC50 (µM) | Z' Factor | Reference |
| Assay Parameters | Colorimetric | pNPP (0.7 mM) | 50 ng/reaction (full length) | - | - | [9] |
| Colorimetric | pNPP (1 mM) | 40 ng/reaction (truncated) | - | - | [9] | |
| Fluorometric | DiFMUP (25 µM) | 0.5 nM | - | > 0.7 | [8] | |
| Known Inhibitors | ||||||
| Sodium Orthovanadate | Colorimetric | pNPP (0.7 mM) | 50 ng/reaction (full length) | 19.3 ± 1.1 | - | [9] |
| Sodium Orthovanadate | Colorimetric | pNPP (1 mM) | 40 ng/reaction (truncated) | 54.5 ± 1.1 | - | [9] |
| Trodusquemine (MSI-1436) | Not specified | Not specified | Not specified | 1.0 | - | [6] |
| Ertiprotafib | Not specified | Not specified | Not specified | 1.6 - 29 | - | [6] |
| JTT-551 | Not specified | Not specified | Not specified | 0.22 ± 0.04 (Ki) | - | [6] |
| Compound 3 (allosteric) | Not specified | Not specified | Not specified | 8.0 | - | [6] |
| Mimulone | Colorimetric | pNPP (4 mM) | 1 µg/mL | 1.9 | - | [10] |
Table 2: Representative Data for this compound Characterization
| Assay | Endpoint | This compound | Positive Control |
| Biochemical Assay | (Sodium Orthovanadate) | ||
| Primary Screen (% Inhibition @ 10 µM) | 75% | 95% | |
| IC50 (µM) | 2.5 | 19.3 | |
| Cellular Assay | |||
| p-IR Fold Increase (vs. vehicle) | 3.5 | 4.2 | |
| Cytotoxicity Assay | |||
| CC50 (µM) | > 50 | > 100 |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the high-throughput screening and characterization of novel PTP1B inhibitors. By employing a combination of robust biochemical and relevant cellular assays, researchers can effectively identify and validate promising lead compounds for the development of new therapeutics targeting PTP1B-associated diseases such as type 2 diabetes, obesity, and cancer. The successful execution of these assays, coupled with careful data analysis and interpretation, is critical for advancing our understanding of PTP1B biology and for the discovery of next-generation medicines.
References
- 1. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN1 - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Tyrosine Phosphatase-1B (PTP-1B) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 8. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PTP1B-IN-1 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cellular signaling. While initially recognized as a negative regulator of insulin and leptin signaling, emerging evidence has revealed its multifaceted and often contradictory role in cancer.[1][2][3] Depending on the cellular context, PTP1B can act as either a tumor suppressor or an oncogene, making it a compelling target for cancer therapy.[2][3] PTP1B-IN-1 and other specific inhibitors of PTP1B are valuable tools for investigating its function in various cancer cell lines and represent a promising avenue for therapeutic development.[3]
These application notes provide an overview of the role of PTP1B in different cancers, summarize key quantitative data, and offer detailed protocols for studying the effects of PTP1B inhibitors in cancer cell line research.
PTP1B in Different Cancer Types: A Dual Role
PTP1B expression and activity are dysregulated in a variety of cancers, where it can influence tumor growth, proliferation, invasion, and metastasis.[4][5][6][7]
-
Breast Cancer: PTP1B is particularly implicated in HER2-positive breast cancer, where it can cooperate with the HER2 receptor to promote tumorigenesis.[2] High PTP1B expression has been associated with poor prognosis in certain breast cancer cohorts.[8] Inhibition of PTP1B in HER2-positive breast cancer cells can reduce proliferation, increase apoptosis, and decrease cell motility.[2]
-
Glioblastoma (GBM): In glioblastoma, PTP1B has been identified as a mediator of IL13Rα2 signaling, which promotes tumor progression.[5][9][10] Inhibition of PTP1B in GBM cell lines has been shown to decrease migration, invasion, and proliferation.[5][9][10][11]
-
Pancreatic Cancer: PTP1B is often highly expressed in pancreatic tumors and its expression correlates with distant metastasis and poor survival.[4][12] PTP1B inhibition can suppress pancreatic cancer cell growth and migration by targeting the PKM2/AMPK/mTORC1 signaling pathway.[4][12][13]
-
Colorectal Cancer (CRC): Increased expression and activity of PTP1B are observed in colorectal cancer, correlating with a more invasive phenotype and worse patient outcomes.[6][14][15] Knocking down PTP1B in CRC cell lines leads to reduced adhesion, migration, and proliferation.[6][14]
-
Other Cancers: PTP1B has also been implicated in non-small cell lung cancer, gastric cancer, prostate cancer, and melanoma.[13]
Key Signaling Pathways Modulated by PTP1B
PTP1B exerts its influence on cancer cells by dephosphorylating key proteins in various signaling pathways.
-
HER2/ErbB2 Signaling: In HER2-positive breast cancer, PTP1B can enhance HER2-driven tumor progression.[2]
-
Src Kinase Activation: PTP1B is a major activator of the non-receptor tyrosine kinase Src.[3][16] It dephosphorylates an inhibitory tyrosine residue on Src (Tyr529), leading to its activation and the promotion of downstream signaling cascades that control cell proliferation, survival, and migration.[3][16]
-
PI3K/AKT and MAPK/ERK Pathways: Through its activation of Src and other receptor tyrosine kinases, PTP1B can indirectly activate the PI3K/AKT and Ras/Raf/MEK/ERK (MAPK) pathways, both of which are central to cancer cell growth and survival.[5][13][17][18]
-
JAK/STAT Pathway: PTP1B can dephosphorylate and regulate components of the JAK/STAT pathway, which is involved in cell proliferation and differentiation.[2][13]
-
PKM2/AMPK/mTORC1 Pathway: In pancreatic cancer, PTP1B has been shown to regulate cell growth through the PKM2/AMPK/mTORC1 signaling pathway.[4][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of PTP1B inhibition in cancer cell line research.
Table 1: PTP1B Inhibitor Activity in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | Observed Effect | IC50 / Concentration | Citation(s) |
| MSI-1436 (Trodusquemine) | Various | Multiple cell lines | Inhibition of cell viability | Varies by cell line | [17][18] |
| Claramine | Glioblastoma, Colorectal Cancer | U251, KM12SM, etc. | Inhibition of migration, invasion, and proliferation | Not specified | [5][9][10] |
| PTP1B Inhibitor (unnamed) | Breast Epithelial | D492 | Induction of apoptosis, reduced proliferation | 8-16 μM | [16] |
| CinnGEL 2Me | Colon Cancer | SW48, DLD-1, HCT116 | Inhibition of colony formation | 5 μM | [15][19] |
| 5f (truncated analog) | Non-small cell lung carcinoma | SW1573 | Reduced cell viability | ~10 μM | [20] |
Table 2: Correlation of PTP1B Expression with Clinicopathological Features
| Cancer Type | Correlation | Finding | Citation(s) |
| Solid Tumors | Clinical Stage | Higher PTP1B expression associated with later clinical stages. | [6] |
| Colorectal Cancer | Patient Survival | Increased PTP1B expression correlated with worse overall and disease-free survival. | [6][14] |
| Pancreatic Cancer | Patient Survival | High PTP1B levels associated with significantly shorter overall survival. | [4] |
| Glioblastoma | Patient Survival | High PTP1B expression associated with reduced overall survival. | [5] |
| Breast Cancer | Tumor Characteristics | PTP1B overexpression correlated with ER-negative, PR-negative, and HER2-positive tumors, as well as larger tumor size and lymph node metastasis. | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PTP1B-mediated activation of Src and downstream signaling pathways.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Viability Assay (MTS-based)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is visible.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src (Tyr419), anti-Src, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PTP1B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well/dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.
-
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Protocol:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for a period that allows for cell migration but not proliferation (e.g., 12-24 hours, depending on the cell line).
-
-
Cell Staining and Counting:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Data Acquisition and Analysis:
-
Take images of the stained cells on the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field and express the results as a percentage of the control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and attached cells. For attached cells, use a gentle trypsinization method.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[21]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in treated samples to the control.
-
Conclusion
PTP1B is a significant player in the pathobiology of numerous cancers, with its role being highly context-dependent. The use of specific inhibitors like this compound in cancer cell line research is crucial for elucidating the intricate signaling networks it governs and for validating its potential as a therapeutic target. The protocols and data presented here provide a framework for researchers to investigate the application of PTP1B inhibitors in their specific cancer models, contributing to the broader understanding of PTP1B's function in oncology and the development of novel anti-cancer strategies.
References
- 1. Activation of Src by Protein Tyrosine Phosphatase-1B is required for ErbB2 transformation of human breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicalrealities.com [medicalrealities.com]
- 3. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 4. Inhibition of PTP1B blocks pancreatic cancer progression by targeting the PKM2/AMPK/mTOC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased PTP1B expression and phosphatase activity in colorectal cancer results in a more invasive phenotype and worse patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association of PTP1B with Outcomes of Breast Cancer Patients Who Underwent Neoadjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Inhibition of PTP1B blocks pancreatic cancer progression by targeting the PKM2/AMPK/mTOC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased PTP1B expression and phosphatase activity in colorectal cancer results in a more invasive phenotype and worse patient outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Multi-omics analyses of tumor-associated immune-infiltrating cells with the novel immune checkpoint protein tyrosine phosphatase 1B (PTP1B) in extracellular matrix of brain-lower-grade-glioma (LGG) and uveal-melanoma (UVM) [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PTP1B-IN-1 Concentration for In Vivo Studies
Welcome to the technical support center for the use of PTP1B-IN-1 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its substrates, leading to improved glucose uptake and sensitivity.[1][2] It is being investigated for its therapeutic potential in metabolic diseases such as type 2 diabetes and obesity.
Q2: What is a recommended starting concentration for this compound in an in vivo mouse study?
A2: A documented in vivo study in a mouse model of subarachnoid hemorrhage utilized a this compound concentration of 5 mg/kg administered via intraperitoneal (i.p.) injection. This can serve as a valuable starting point for your own dose-response experiments. It is crucial to perform a dose-ranging study to determine the optimal concentration for your specific animal model and disease state.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound is a hydrophobic compound, requiring a specific vehicle for solubilization for in vivo use. A common formulation for hydrophobic small molecule inhibitors suitable for intraperitoneal injection is a mixture of solvents. A recommended starting formulation is:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Saline
It is critical to first dissolve the this compound in DMSO before adding the other components. Ensure the final solution is clear and free of precipitation before administration.
Q4: What are the expected outcomes of PTP1B inhibition in in vivo models of metabolic disease?
A4: Inhibition of PTP1B in animal models of diabetes and obesity has been shown to lead to several beneficial outcomes, including:
-
Normalized blood glucose levels.[3]
-
Improved insulin sensitivity.[3]
-
Enhanced leptin sensitivity.[1]
Q5: What animal models are suitable for studying the effects of this compound?
A5: Several mouse models are well-established for investigating the in vivo effects of PTP1B inhibitors:
-
Diet-induced obesity (DIO) mice: These mice develop obesity and insulin resistance on a high-fat diet.[5][6]
-
ob/ob mice: These mice are genetically deficient in leptin and exhibit severe obesity and diabetes.[3][7]
-
db/db mice: These mice have a mutation in the leptin receptor and also develop obesity and diabetes.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Suboptimal Dose: The concentration of this compound may be too low to elicit a biological response. | Perform a dose-escalation study, starting from a low dose and gradually increasing to find the optimal therapeutic window. |
| Poor Bioavailability: The inhibitor may not be reaching the target tissue in sufficient concentrations. | Consider alternative routes of administration (e.g., oral gavage, intravenous) and perform pharmacokinetic studies to assess drug exposure. | |
| Formulation Issues: The inhibitor may be precipitating out of the vehicle solution. | Ensure the formulation is prepared correctly and remains stable. Visually inspect for any precipitation before each injection. | |
| Toxicity or Adverse Effects | High Dose: The concentration of this compound may be in the toxic range. | Reduce the dose and carefully monitor the animals for any signs of distress, such as weight loss or behavioral changes. |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects. | Include a vehicle-only control group in your experiment to differentiate between compound- and vehicle-related effects. | |
| High Variability in Results | Inconsistent Dosing: Inaccurate or inconsistent administration of the inhibitor. | Ensure accurate and consistent dosing for all animals. Use appropriate techniques for the chosen route of administration. |
| Biological Variability: Inherent differences between individual animals. | Increase the number of animals per group to enhance statistical power and account for biological variation. |
Data Presentation
Table 1: Summary of In Vivo PTP1B Inhibitor Studies (for reference)
| Inhibitor | Animal Model | Dose Range | Route of Administration | Key Findings | Reference |
| This compound | Mouse (Subarachnoid Hemorrhage) | 5 mg/kg | Intraperitoneal (i.p.) | Neuroprotective effects | |
| PTP1B ASO | ob/ob and db/db mice | 2.5 - 50 mg/kg | Intraperitoneal (i.p.) | Normalized blood glucose, improved insulin sensitivity | [3] |
| Trodusquemine | Mouse (Alzheimer's and T2DM model) | 1 mg/kg | Intraperitoneal (i.p.) | Improved motor learning and glucose tolerance | [8] |
| CX08005 | Diet-induced obese (DIO) and KKAy mice | 50 - 200 mg/kg/day | Not specified | Ameliorated glucose intolerance | [9] |
| DPM-1001 | Animal models of diet-induced obesity | Not specified | Oral | Improved insulin and leptin signaling | [10] |
Note: This table includes data from various PTP1B inhibitors to provide a broader context for experimental design. It is essential to optimize the dose for this compound specifically.
Experimental Protocols
Protocol: Preparation and Intraperitoneal Administration of this compound
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
-
Formulation Preparation (for a 1 mg/mL solution):
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to make a 10 mg/mL stock solution.
-
In a sterile tube, add the following in order, vortexing gently after each addition:
-
100 µL of the 10 mg/mL this compound stock in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
-
Animal Dosing:
-
Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., for a 5 mg/kg dose in a 25g mouse, the injection volume of a 1 mg/mL solution would be 125 µL).
-
Gently restrain the mouse and locate the intraperitoneal injection site in the lower abdominal quadrant.
-
Insert the needle at a 15-30 degree angle and aspirate to ensure no fluid is withdrawn before slowly injecting the solution.
-
Monitor the animal for any immediate adverse reactions post-injection.
-
Mandatory Visualization
Caption: Insulin signaling pathway and the inhibitory role of this compound.
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: Logical troubleshooting for lack of efficacy with this compound.
References
- 1. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adenine nucleotide-mediated regulation of hepatic PTP1B activity in mouse models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological PTP1B inhibition rescues motor learning, neuroinflammation, and hyperglycaemia in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B-IN-1 Technical Support Center: Ensuring Stability and Efficacy in Your Experiments
Welcome to the technical support center for PTP1B-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a focus on addressing common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin pathways.[2][3][4] By inhibiting PTP1B, this compound prevents the dephosphorylation of key signaling molecules, thereby enhancing and prolonging the downstream signals.
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of this compound. Below are the recommended storage conditions for both powder and solvent-based stock solutions.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 2 years |
| -20°C | 1 year |
Table 1: Recommended Storage Conditions for this compound.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to your desired concentration. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in the calculated volume of DMSO. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
| Concentration | Solvent | Mass per 1 mg | Mass per 5 mg | Mass per 10 mg |
| 1 mM | DMSO | 4.7119 mL | 23.5593 mL | 47.1187 mL |
| 5 mM | DMSO | 0.9424 mL | 4.7119 mL | 9.4237 mL |
| 10 mM | DMSO | 0.4712 mL | 2.3559 mL | 4.7119 mL |
Table 2: Preparation of this compound Stock Solutions.[1]
Troubleshooting Guide: Stability in Culture Media
A common challenge encountered when working with small molecule inhibitors is maintaining their stability and activity in aqueous culture media over the duration of an experiment.
Problem 1: I am observing a decrease in the inhibitory effect of this compound over time in my cell culture experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your culture medium immediately before treating your cells. Avoid storing the inhibitor in aqueous solutions for extended periods.
-
Minimize Exposure to Light and Air: Protect your stock and working solutions from light and minimize their exposure to air to reduce the risk of photo-degradation and oxidation.
-
Replenish the Inhibitor: For long-term experiments (e.g., >24 hours), consider replacing the culture medium with freshly prepared medium containing the inhibitor every 24 hours to ensure a consistent effective concentration.
-
Serum Considerations: Serum components in culture media can sometimes bind to small molecules, reducing their effective concentration. If you observe a significant loss of activity, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
pH of the Medium: Ensure the pH of your culture medium is stable and within the optimal range for your cells. Deviations in pH can potentially affect the stability of the compound.
-
Problem 2: I see precipitation or cloudiness in my culture medium after adding this compound.
-
Possible Cause: Poor solubility of this compound at the working concentration in your aqueous culture medium. Although soluble in DMSO, its solubility in aqueous solutions is significantly lower.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and to minimize the risk of the compound precipitating out of solution.
-
Serial Dilutions: Prepare your final working concentration through a series of dilutions. For example, make an intermediate dilution of your DMSO stock solution in a serum-free medium before adding it to your final culture medium.
-
Vortexing/Mixing: When preparing the final working solution, add the this compound dilution to the culture medium dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Solubility Test: Before treating your cells, perform a small-scale solubility test by adding your highest planned concentration of this compound to the culture medium and visually inspecting for any precipitation over a few hours at 37°C.
-
Experimental Protocols
General Protocol for In Vitro PTP1B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on purified PTP1B enzyme.
-
Reagents and Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)
-
Assay Buffer (e.g., 50 mM HEPES, 1 mM DTT, 1 mM EDTA, pH 7.2)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in Assay Buffer from your DMSO stock. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PTP1B substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong base like NaOH if using pNPP).
-
Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
PTP1B Signaling Pathways
PTP1B is a critical negative regulator of several key signaling pathways. Understanding these pathways is essential for designing and interpreting experiments with this compound.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: PTP1B inhibits the leptin signaling pathway by dephosphorylating JAK2.
Caption: PTP1B can promote cancer signaling by activating Src.
Experimental Workflow for Assessing this compound Stability
While direct stability data is limited, a functional stability assay can be performed to determine the effective duration of this compound in your specific cell culture system.
Caption: Workflow for a functional stability assay of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B-IN-1 Technical Support Center: Troubleshooting Precipitation in Stock Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the common issue of PTP1B-IN-1 precipitation in stock solutions. The following information is presented in a question-and-answer format to directly address potential challenges during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound precipitated out of my DMSO stock solution. What are the possible causes and how can I fix it?
A1: Precipitation of this compound from a DMSO stock solution can be attributed to several factors:
-
Improper Dissolution: The compound may not have been fully dissolved initially.
-
Low-Quality or Hygroscopic DMSO: DMSO is hygroscopic and can absorb moisture from the air. This introduction of water can significantly decrease the solubility of this compound, leading to precipitation.[1][2]
-
Incorrect Storage: Storing the stock solution at an inappropriate temperature can affect its stability.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to precipitation.[1][3]
Troubleshooting Steps:
-
Sonication: Gently sonicate the vial containing the stock solution to aid in redissolving the precipitate.[3]
-
Warming: Carefully warm the solution to 37°C to increase solubility.
-
Use Fresh DMSO: If precipitation persists, it is highly recommended to prepare a fresh stock solution using a new, unopened vial of anhydrous, high-purity DMSO.[1][2]
-
Proper Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C for long-term stability.[1][3]
Q2: What is the recommended solvent and concentration for preparing a this compound stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO) . It exhibits high solubility in this solvent.
| Parameter | Value | Reference |
| Solvent | DMSO | [1][3][4] |
| Solubility in DMSO | ≥ 38 mg/mL (179.05 mM) | [1][3][4] |
It is advisable to start by preparing a high-concentration stock solution, which can then be diluted to the desired working concentration for your specific experiment.
Q3: How should I properly store my this compound, both as a solid and in a stock solution?
A3: Proper storage is critical to maintain the integrity and stability of this compound.
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1][3] |
| Stock Solution (in DMSO) | -80°C | Up to 1-2 years | [1][3] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | [1] |
To avoid degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before long-term storage.[1][3]
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 212.23 g/mol )[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 2.12 mg of this compound powder.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently sonicate the vial for a few minutes to ensure full dissolution.[3]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term storage.
Signaling Pathways and Experimental Workflow Visualization
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways.[5][6] Understanding these pathways is essential for researchers working with PTP1B inhibitors.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
PTP1B-IN-1 inconsistent results in repeated experiments
Welcome to the technical support center for PTP1B-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable results in experiments involving this PTP1B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling.[1] this compound works by binding to the active site of PTP1B, preventing it from dephosphorylating its target proteins. This leads to a sustained phosphorylation state and enhanced downstream signaling.[1]
Q2: What are the common causes of inconsistent IC50 values for this compound in our experiments?
Inconsistent IC50 values for PTP1B inhibitors can arise from several factors:
-
Assay Conditions: Variations in buffer composition, pH, temperature, and incubation times can significantly impact enzyme kinetics and inhibitor potency.[2]
-
Substrate Concentration: The measured IC50 value for a competitive inhibitor is dependent on the concentration of the substrate used in the assay.[3]
-
Enzyme Concentration: The amount of active PTP1B enzyme in the assay can affect the apparent inhibitor potency.
-
Solvent Concentration: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) can influence enzyme activity.
-
Inhibitor Stability: this compound may have limited stability in aqueous solutions or cell culture media over time.
Q3: How can we be sure that the observed effects in our cellular assays are due to PTP1B inhibition and not off-target effects?
Addressing potential off-target effects is crucial for validating your results. Here are some strategies:
-
Use Multiple Inhibitors: Employ structurally and mechanistically different PTP1B inhibitors. If they produce a similar phenotype, it is more likely an on-target effect.
-
Cell Line Controls: Use a cell line that does not express PTP1B (knockout or knockdown) to see if the inhibitor still produces the same effect.
-
Rescue Experiments: If possible, overexpress a form of PTP1B that is resistant to the inhibitor but retains its function.
-
Selectivity Profiling: Be aware of the selectivity profile of this compound. A common off-target for PTP1B inhibitors is the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[4][5]
Troubleshooting Guides
Issue 1: High Variability in PTP1B Enzymatic Assay Results
You are observing significant well-to-well or day-to-day variability in your in vitro PTP1B enzymatic assays using this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Preparation | Ensure all buffers and solutions are prepared fresh and consistently. Pay close attention to pH and ionic strength. |
| Inaccurate Pipetting | Calibrate and use appropriate pipettes for the volumes being dispensed. Use a multi-channel pipette for adding reagents to 96-well plates to minimize timing differences. |
| Variable Incubation Times | Use a timer and ensure consistent pre-incubation and reaction times for all samples. |
| Temperature Fluctuations | Use a water bath or incubator to maintain a constant and accurate temperature throughout the assay. |
| Substrate and Enzyme Quality | Use high-purity recombinant PTP1B and substrate (e.g., pNPP). Aliquot and store reagents as recommended to avoid degradation. |
| Inhibitor Precipitation | Visually inspect for any precipitation of this compound in your assay wells, especially at higher concentrations. Ensure the final DMSO concentration is within the enzyme's tolerance. |
Issue 2: this compound Shows Lower Than Expected Potency in Cell-Based Assays
The IC50 value of this compound in your cellular assay is significantly higher than the reported values from biochemical assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | PTP1B inhibitors can have limited cell permeability. Consider using a higher concentration or a longer incubation time. If the problem persists, you may need to explore analogs with improved cell permeability.[4][5] |
| Inhibitor Instability in Culture Media | This compound may degrade in the cell culture medium over the course of the experiment. Assess the stability of the compound in your specific media and conditions. |
| Low PTP1B Expression in Cells | The expression level of PTP1B in your chosen cell line might be too low to observe a significant effect. Verify PTP1B expression using Western blot or qPCR. |
| Cellular Efflux Pumps | The inhibitor may be actively transported out of the cells by efflux pumps. Co-incubation with known efflux pump inhibitors can help to investigate this possibility. |
| High Protein Binding in Serum | If your cell culture medium contains serum, this compound may bind to serum proteins, reducing its effective free concentration. Consider reducing the serum concentration or using serum-free media for the duration of the treatment. |
Issue 3: Inconsistent Results in Western Blotting for Phosphorylated Substrates
You are having trouble consistently detecting changes in the phosphorylation of PTP1B substrates (e.g., Insulin Receptor, IRS-1) after treatment with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins. Keep samples on ice at all times. |
| Low Abundance of Phosphorylated Protein | The phosphorylated form of your target protein may be of low abundance. You may need to load a higher amount of total protein on your gel. |
| Ineffective Antibody | Use a phospho-specific antibody that has been validated for Western blotting. Always include a positive control (e.g., cells stimulated with insulin) and a negative control (unstimulated cells). |
| High Background | Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. Use Bovine Serum Albumin (BSA) in a Tris-based buffer (TBST) instead of a phosphate-based buffer (PBS). |
| Incorrect Loading Control | When assessing changes in phosphorylation, it is crucial to also probe for the total protein level of your target to normalize your results. |
Data Presentation
The following tables illustrate how different experimental parameters can influence the apparent potency of a PTP1B inhibitor. The data presented here is for illustrative purposes to highlight potential sources of variability.
Table 1: Illustrative IC50 Values of a PTP1B Inhibitor in an Enzymatic Assay Under Varying Conditions
| Assay Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate (pNPP) Concentration | 0.5 x Km | 1 x Km | 5 x Km |
| Apparent IC50 (µM) | 1.2 | 2.5 | 10.8 |
| Enzyme Concentration | 1 nM | 5 nM | 10 nM |
| Apparent IC50 (µM) | 2.4 | 2.6 | 3.1 |
| DMSO Concentration | 0.1% | 1% | 5% |
| Apparent IC50 (µM) | 2.5 | 2.8 | 4.2 |
Table 2: Illustrative IC50 Values of a PTP1B Inhibitor in Different Cell Lines
| Cell Line | PTP1B Expression Level | Apparent IC50 (µM) |
| HEK293T | Low | > 50 |
| HepG2 | Moderate | 15.2 |
| L6 Myotubes | High | 8.9 |
Experimental Protocols
Protocol 1: PTP1B Enzymatic Assay using pNPP
This protocol describes a colorimetric assay to measure PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) solution (in assay buffer)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute the inhibitor in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 50 µL of the PTP1B enzyme solution (diluted in assay buffer) to each well of the 96-well plate.
-
Add 10 µL of the diluted this compound or DMSO (for control wells) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the pNPP solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader at 37°C.
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Insulin Receptor Phosphorylation
This protocol describes the detection of insulin-stimulated phosphorylation of the insulin receptor β-subunit (IRβ) in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HepG2)
-
This compound
-
Insulin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer: 5% BSA in TBST
-
Primary antibodies: anti-phospho-IRβ (Tyr1150/1151), anti-total-IRβ
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-IRβ primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-IRβ antibody to normalize for protein loading.
Visualizations
Caption: Simplified Insulin Signaling Pathway and the Role of PTP1B and this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Controlling for PTP1B-IN-2 Cytotoxicity in Research Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the cytotoxic effects of the PTP1B inhibitor, PTP1B-IN-2 (also known as C₂₃H₂₄N₂O₅S).
Frequently Asked Questions (FAQs)
Q1: What is PTP1B-IN-2 and what is its mechanism of action?
PTP1B-IN-2 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in several signaling pathways. By inhibiting PTP1B, this compound helps to maintain the phosphorylation status of proteins involved in critical cellular processes, including insulin and leptin signaling.[1][2] PTP1B-IN-2 acts as a competitive inhibitor, binding to the active site of the PTP1B enzyme.[3]
Q2: Why is controlling for the cytotoxicity of PTP1B-IN-2 important?
While PTP1B is a promising therapeutic target for metabolic diseases and cancer, inhibiting its function can also lead to off-target effects and cytotoxicity in experimental models.[1][4] Uncontrolled cytotoxicity can confound experimental results, leading to misinterpretation of the inhibitor's specific effects on the signaling pathway under investigation. Therefore, it is crucial to establish a therapeutic window where the desired on-target effects are observed without significant cell death.
Q3: What are the typical manifestations of PTP1B-IN-2 cytotoxicity?
Cytotoxicity induced by PTP1B-IN-2 can manifest as:
-
Reduced cell viability and proliferation.
-
Induction of apoptosis (programmed cell death).[4]
-
Alterations in cell morphology.
-
Disruption of cell adhesion and induction of anoikis (a form of apoptosis that occurs when cells detach from the extracellular matrix).
Q4: How can I determine the optimal concentration of PTP1B-IN-2 to use in my experiments?
The optimal concentration will be cell-type dependent. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for PTP1B inhibition and the concentration that causes 50% cytotoxicity (CC50). The ideal working concentration will inhibit PTP1B activity without causing significant cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High level of cell death observed at the desired inhibitory concentration. | The chosen cell line is highly sensitive to PTP1B inhibition or off-target effects of the inhibitor. | - Perform a thorough dose-response curve to identify a narrower effective concentration range.- Reduce the treatment duration.- Consider using a different cell line with lower sensitivity or higher PTP1B expression. |
| Inconsistent cytotoxicity results between experiments. | - Variations in cell seeding density.- Inconsistent inhibitor concentration.- Differences in cell culture conditions (e.g., serum concentration, passage number). | - Standardize cell seeding protocols.- Prepare fresh inhibitor dilutions for each experiment from a validated stock solution.- Maintain consistent cell culture conditions and use cells within a specific passage number range. |
| Observed phenotype may be due to off-target effects. | The inhibitor may be affecting other phosphatases or cellular targets. | - Use a structurally different PTP1B inhibitor to confirm the phenotype.- Employ a negative control compound that is structurally similar but inactive.- Utilize genetic approaches such as siRNA-mediated knockdown of PTP1B to validate the inhibitor's effect. |
| Difficulty in distinguishing between specific anti-proliferative effects and general cytotoxicity. | The inhibitor may have both cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. | - Perform assays that specifically measure apoptosis (e.g., caspase activity, Annexin V staining) in parallel with viability assays (e.g., MTT, CellTiter-Glo).- Analyze cell cycle progression using flow cytometry. |
Quantitative Data Summary
The following tables summarize key quantitative data for PTP1B-IN-2.
Table 1: Inhibitory Activity and Selectivity of PTP1B-IN-2
| Target | IC50 | Selectivity vs. PTP1B |
| PTP1B | 3.33 µM | - |
| TCPTP | >100 µM | >30-fold |
Data is illustrative and may vary based on experimental conditions.[3]
Table 2: Illustrative Cytotoxicity of a PTP1B Inhibitor (Compound 4b) in a Normal Human Liver Cell Line (L02)
| Concentration | Cell Viability (%) |
| Control | 100 |
| 10 µM | Tolerable |
| 20 µM | Tolerable |
| 40 µM | Tolerable |
This data for a similar dihydropyridine thione-based PTP1B inhibitor suggests that cytotoxicity may be low in certain non-cancerous cell lines at effective inhibitory concentrations.[3] It is crucial to determine the specific cytotoxicity profile for PTP1B-IN-2 in the cell lines used in your research.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.[5]
Materials:
-
PTP1B-IN-2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of PTP1B-IN-2 (e.g., 0.1, 1, 10, 25, 50, 100 µM) for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: PTP1B Enzymatic Assay
This protocol measures the enzymatic activity of PTP1B and the inhibitory effect of PTP1B-IN-2.[6]
Materials:
-
Recombinant PTP1B enzyme
-
p-nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
PTP1B-IN-2
-
96-well plate
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant PTP1B in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the PTP1B enzyme solution to wells containing different concentrations of PTP1B-IN-2 or vehicle control. Incubate at room temperature for 15-30 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding pNPP substrate to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes, or as an endpoint reading after a fixed time.
-
Data Analysis: Calculate the rate of pNPP hydrolysis and determine the percent inhibition by PTP1B-IN-2. Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: Simplified signaling pathways regulated by PTP1B and the inhibitory action of PTP1B-IN-2.
Caption: Recommended experimental workflow for studying the effects of PTP1B-IN-2 while controlling for cytotoxicity.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of potent and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B-IN-1 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PTP1B-IN-1, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is an enzyme that removes phosphate groups from tyrosine residues on various proteins.[2] A key function of PTP1B is the negative regulation of the insulin and leptin signaling pathways.[2][3][4][5][6][7] By inhibiting PTP1B, this compound prevents the dephosphorylation of key signaling molecules like the insulin receptor (IR) and its substrates (e.g., IRS-1), as well as JAK2 in the leptin pathway.[2][3][4][5] This leads to prolonged activation of these pathways, enhancing insulin sensitivity and leptin signaling.[2]
2. What are the primary research applications for this compound?
Given its role in enhancing insulin and leptin signaling, this compound is primarily used in research related to:
-
Metabolic syndrome
-
Oncology, as PTP1B is also implicated in regulating growth factor receptor signaling.[2][3]
3. What is the IC50 value for this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 1.6 mM for PTP1B.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | Poor solubility or improper storage. | This compound is soluble in DMSO at concentrations up to 38 mg/mL (179.05 mM).[1][9] Ensure you are using a high-purity, anhydrous grade of DMSO.[1] Gentle warming to 37°C and sonication can aid dissolution.[8][9] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][8] |
| Inconsistent or No Effect in Cell-Based Assays | 1. Suboptimal concentration. 2. Compound degradation. 3. Cell line specific effects. 4. High serum concentration in media. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. 2. Ensure proper storage of the compound and stock solutions. Prepare fresh dilutions from a frozen stock for each experiment. 3. The expression levels of PTP1B can vary between cell lines, influencing the required inhibitor concentration. 4. Some inhibitors may be less effective in the presence of high serum concentrations. Consider reducing the serum percentage during the treatment period if compatible with your experimental design.[10] |
| High Background in Western Blots for Phospho-Proteins | Inadequate inhibition of endogenous phosphatases during cell lysis. | Include a broad-spectrum phosphatase inhibitor cocktail, such as sodium orthovanadate, in your lysis buffer in addition to this compound treatment. |
| Observed Off-Target Effects | Lack of specificity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP). | PTP1B and TCPTP share a high degree of similarity in their catalytic domains, which can lead to off-target inhibition by some PTP1B inhibitors.[11][12] It is crucial to include appropriate controls, such as using a structurally different PTP1B inhibitor or performing experiments in PTP1B knockout/knockdown cells to confirm that the observed effects are specific to PTP1B inhibition. |
Experimental Protocols and Controls
Quantitative Data Summary
| Compound | Target | IC50 | Notes |
| This compound | PTP1B | 1.6 mM | Small molecule inhibitor.[1][8] |
| PTP1B-IN-2 | PTP1B | 50 nM | Potent inhibitor with good selectivity over SHP-2, LAR, and TCPTP.[13] |
| Trodusquemine | PTP1B | 1 µM | Natural allosteric inhibitor.[14] |
| Osunprotafib (ABBV-CLS-484) | PTP1B/TCPTP | 2.8 nM | Dual PTP1B/TCPTP inhibitor.[14] |
| Sodium Orthovanadate (Na3VO4) | General Tyrosine Phosphatases | 19.3 µM (for full-length PTP1B) | Commonly used as a positive control for PTP inhibition.[15] |
Experimental Controls
-
Vehicle Control (Negative Control): Since this compound is typically dissolved in DMSO, it is essential to treat a set of cells with the same concentration of DMSO used for the inhibitor treatment. This accounts for any effects of the solvent on the experimental outcome.
-
Positive Control: A well-characterized, broad-spectrum tyrosine phosphatase inhibitor like sodium orthovanadate (Na3VO4) can be used as a positive control to confirm that the assay system is sensitive to phosphatase inhibition.[15]
-
PTP1B Knockdown/Knockout (Specificity Control): The most rigorous control to demonstrate the specificity of this compound is to use siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the PTPN1 gene (which encodes PTP1B). The effect of the inhibitor should be blunted or absent in cells lacking PTP1B.
Detailed Methodologies
1. Western Blotting for Phosphorylated Insulin Receptor (p-IR) and Akt (p-Akt)
This protocol is designed to assess the effect of this compound on the insulin signaling pathway.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat the cells with this compound at the desired concentration (or vehicle control) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against p-IR, total IR, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle shaking.[16]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. 2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the rate of glucose uptake into cells, a key downstream effect of insulin signaling.
-
Cell Culture and Treatment:
-
Seed cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes) in 24-well plates.
-
Differentiate the cells into their mature phenotype if necessary.
-
Serum-starve the cells for 3-4 hours.
-
Pre-treat with this compound or vehicle control for 1-2 hours.
-
Stimulate with insulin for 30 minutes.
-
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing 2-deoxy-D-[3H]glucose and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
-
3. Cell Viability/Proliferation Assay (MTT or Crystal Violet)
This assay assesses the impact of this compound on cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Crystal Violet Assay:
-
Gently wash the cells with PBS.
-
Fix the cells with methanol for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plate with water and allow it to air dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 590 nm.[10]
-
Visualizations
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: Workflow for Western Blot analysis of PTP1B inhibition.
Caption: Logic diagram for troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTPN1 - Wikipedia [en.wikipedia.org]
- 5. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. This compound | Phosphatase | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. PTP1B Antibody (#5311) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing PTP1B-IN-1 Efficacy in Animal Models
Welcome to the technical support center for PTP1B-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when using this compound in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate the effective use of this inhibitor in your animal models of cancer and metabolic diseases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signaling pathways, most notably the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (like IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates these signals. This compound binds to the active site of PTP1B, preventing it from dephosphorylating its target proteins. This inhibition leads to prolonged and enhanced signaling through these pathways, which can be beneficial in conditions like type 2 diabetes, obesity, and certain types of cancer where these pathways are dysregulated.
Q2: What are the main challenges in using PTP1B inhibitors like this compound in vivo?
A2: While PTP1B is an attractive therapeutic target, small molecule inhibitors often face challenges with bioavailability, cell permeability, and selectivity. Many early-generation PTP1B inhibitors are phosphotyrosine mimetics with charged groups, which can limit their ability to cross cell membranes. Achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), is another significant hurdle that can lead to off-target effects. Therefore, careful formulation and dosing are critical for achieving the desired in vivo efficacy with this compound.
Q3: What are the expected therapeutic outcomes of this compound treatment in animal models?
A3: Based on studies with PTP1B knockout mice and other PTP1B inhibitors, treatment with this compound is expected to produce several therapeutic benefits. In models of type 2 diabetes and obesity, PTP1B inhibition can lead to improved glucose tolerance, increased insulin sensitivity, and a reduction in body weight.[1][2][3][4][5][6][7][8] In cancer models, particularly those driven by receptor tyrosine kinases like HER2, PTP1B inhibition has been shown to suppress tumor growth and metastasis.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of in vivo efficacy (no significant change in tumor volume, blood glucose, or body weight) | Poor Bioavailability/Solubility: this compound may not be reaching the target tissue in sufficient concentrations. | - Ensure proper formulation. A common formulation involves dissolving this compound in a vehicle such as DMSO, followed by dilution with PEG300, Tween 80, and saline. - Optimize the administration route. While intraperitoneal (IP) injection is common, other routes like oral gavage or subcutaneous injection may be explored, though formulation adjustments will be necessary. - Increase the dosing frequency or concentration after conducting a dose-response study to determine the optimal therapeutic window without toxicity. |
| Inadequate Target Engagement: The inhibitor may not be effectively inhibiting PTP1B in the target tissue. | - Perform pharmacodynamic studies to confirm target engagement. This can be done by measuring the phosphorylation status of PTP1B substrates (e.g., p-IR, p-JAK2) in tissue lysates from treated and control animals. - Assess PTP1B protein levels in the target tissue to ensure the target is present. | |
| Instability of the Compound: this compound may be degrading in the formulation or in vivo. | - Prepare fresh formulations for each experiment. - Assess the stability of this compound in the chosen vehicle under experimental conditions. | |
| Observed Toxicity or Adverse Effects (e.g., weight loss not attributable to therapeutic effect, lethargy) | Off-target Effects: The inhibitor may be affecting other phosphatases or cellular processes. | - Reduce the dose of this compound. - If possible, use a more selective PTP1B inhibitor as a control to differentiate between on-target and off-target toxicity. |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | - Run a vehicle-only control group to assess the toxicity of the formulation components. - Adjust the composition of the vehicle (e.g., reduce the percentage of DMSO). | |
| Variability in Experimental Results | Inconsistent Dosing: Inaccurate or inconsistent administration of the inhibitor. | - Ensure accurate and consistent dosing volumes for all animals. - For IP injections, ensure proper technique to avoid injection into the gut or other organs. |
| Biological Variability: Differences in animal age, weight, or genetic background can influence outcomes. | - Use age- and weight-matched animals for all experimental groups. - Ensure a sufficient number of animals per group to achieve statistical power. |
Quantitative Data from PTP1B Inhibition Studies in Animal Models
The following tables summarize quantitative data from studies using PTP1B inhibitors or genetic knockout models, which can serve as a reference for expected outcomes with this compound.
Table 1: Efficacy of PTP1B Inhibition in Cancer Xenograft Models
| Animal Model | Cancer Type | Treatment | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | Pancreatic Cancer (PANC-1 xenograft) | PTP1B shRNA | Lentiviral delivery | Significant reduction in tumor volume and weight | [9] |
| Nude Mice | Pancreatic Cancer (PANC-1 xenograft) | LXQ46 (PTP1B inhibitor) | 50 or 100 mg/kg, IP | Significant reduction in tumor volume and weight | [9][12] |
| Syngeneic Mice | Cholangiocarcinoma | PTP1B overexpression | Orthotopic implantation | Smaller tumor size compared to control | [11] |
Table 2: Efficacy of PTP1B Inhibition in Diabetic and Obese Mouse Models
| Animal Model | Condition | Treatment | Key Findings | Reference |
| ob/ob and db/db Mice | Type 2 Diabetes | PTP1B Antisense Oligonucleotide | Normalized plasma glucose and HbA1c levels, improved insulin sensitivity | [1] |
| Streptozotocin-induced Mice | Type 1 Diabetes | PTP1B Knockout | Significantly improved glucose metabolism | [2] |
| IRS2-/- Mice | Insulin Resistance | PTP1B Knockout | Normalized fasting and fed blood glucose levels | [13] |
| High-Fat Diet-induced Mice | Obesity | Muscle-specific PTP1B Knockout | Improved glucose tolerance and insulin sensitivity | [4] |
| ob/ob Mice | Obesity | PTP1B Antisense Oligonucleotide | Significant reduction in adiposity | [5] |
| PTP1B-deficient Mice | - | - | Low adiposity and protection from diet-induced obesity | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution.
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline or PBS
-
-
To prepare the final dosing solution, add the this compound stock solution (in DMSO) to the vehicle to achieve the desired final concentration. For example, to make a 1 mg/mL final solution, add 100 µL of the 10 mg/mL stock to 900 µL of the vehicle.
-
Vortex the final solution thoroughly to ensure it is homogenous.
-
Prepare the formulation fresh before each administration to ensure stability.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
Materials:
-
Prepared this compound dosing solution
-
Mouse restrainer or appropriate handling technique
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol for disinfection
Procedure:
-
Calculate the required injection volume based on the mouse's body weight and the desired dose.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Securely restrain the mouse, exposing the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deep to avoid puncturing internal organs.
-
Gently aspirate to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions after the injection.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved Glucose Homeostasis in Mice with Muscle-Specific Deletion of Protein-Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Increased Energy Expenditure, Decreased Adiposity, and Tissue-Specific Insulin Sensitivity in Protein-Tyrosine Phosphatase 1B-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver-Specific Deletion of Protein-Tyrosine Phosphatase 1B (PTP1B) Improves Metabolic Syndrome and Attenuates Diet-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PTP1B blocks pancreatic cancer progression by targeting the PKM2/AMPK/mTOC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Protein Tyrosine Phosphatase 1B Modulates the Activation of Yes-Associated Protein and Sensitizes to Cytotoxic Chemotherapy in Preclinical Models of Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Overcoming Poor Bioavailability of PTP1B-IN-1 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of PTP1B-IN-1 derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor oral bioavailability?
A1: The primary reason for the poor oral bioavailability of many PTP1B inhibitors, including derivatives of this compound, lies in their molecular design. To effectively inhibit the PTP1B enzyme, these molecules are often designed to mimic its natural substrate, phosphotyrosine. This frequently results in compounds that are highly polar or carry a negative charge at physiological pH. Such characteristics hinder their ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium, a critical step for oral absorption.[1][2][3] One of the major challenges in developing PTP1B inhibitors is transforming these potent molecules into orally available drugs with favorable physicochemical properties.[4][5][6]
Q2: What are the key barriers to the oral absorption of this compound derivatives?
A2: The main barriers include:
-
Low Permeability: As mentioned, the charged and polar nature of many derivatives limits their passage through the intestinal cell layer.
-
Efflux Transporters: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) present in the intestinal wall. These transporters actively pump the drug molecules back into the intestinal lumen, reducing net absorption.
-
Poor Solubility: Some derivatives may have low aqueous solubility, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.
Q3: Are there any successful examples of orally bioavailable PTP1B inhibitors?
A3: Yes, one notable example is DPM-1001, an analog of the PTP1B inhibitor trodusquemine. Unlike its parent compound, DPM-1001 is not a charged molecule. This structural modification is believed to be a key contributor to its improved oral bioavailability.[3] This demonstrates that medicinal chemistry strategies aimed at reducing polarity and charge can be successful in overcoming the bioavailability challenges of PTP1B inhibitors.
Troubleshooting Guides
Issue 1: Low Permeability Observed in In Vitro Caco-2 Assays
Symptoms:
-
Apparent permeability coefficient (Papp) values are in the low range (<1 x 10⁻⁶ cm/s).
-
High efflux ratio (Papp B-A / Papp A-B > 2).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Polarity/Charge of the Derivative | - Prodrug Approach: Synthesize an esterified prodrug of the active molecule. Prodrugs are more lipophilic, enhancing membrane permeability, and are designed to be enzymatically cleaved to the active drug in vivo.[7] - Structural Modification: If synthetically feasible, modify the structure to reduce the number of hydrogen bond donors and acceptors or mask polar functional groups. |
| Active Efflux by Transporters (e.g., P-gp, BCRP) | - Co-administration with an Inhibitor: In your Caco-2 assay, co-incubate your derivative with a known inhibitor of P-gp (e.g., verapamil) or BCRP (e.g., Ko143).[8] A significant increase in the A-B permeability and a decrease in the efflux ratio will confirm that your compound is a substrate for that transporter. - Structural Modification: Alter the molecule to reduce its affinity for efflux transporters. This is a complex medicinal chemistry challenge but can be guided by computational modeling. |
| Poor Compound Solubility in Assay Buffer | - Modify Assay Buffer: The inclusion of a low concentration of a solubilizing agent, such as bovine serum albumin (BSA), in the assay buffer can improve the solubility of highly lipophilic compounds and reduce non-specific binding to the assay plates.[4] - Check for Precipitation: Visually inspect the donor wells for any signs of compound precipitation during the assay. |
| Low Compound Recovery | - Non-specific Binding: Low recovery can indicate that your compound is binding to the plastic of the assay plates. Pre-treating the plates with a BSA solution can help to mitigate this.[4] - Cellular Metabolism: The Caco-2 cells may be metabolizing your compound. Analyze the receiver compartment samples for the presence of metabolites. |
Issue 2: Poor Oral Bioavailability in Preclinical Animal Models
Symptoms:
-
Low percentage of oral bioavailability (%F) calculated from IV and oral dosing pharmacokinetic studies.
-
High variability in plasma concentrations between individual animals.[9]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Absorption (as predicted by in vitro assays) | - Formulation Strategies: Develop an enabling formulation for your in vivo studies. This is a critical step for compounds with poor physicochemical properties. See the "Formulation Strategies" section below for more details. |
| High First-Pass Metabolism | - In Vitro Metabolic Stability: Assess the metabolic stability of your compound in liver microsomes or hepatocytes from the preclinical species being used. This will indicate its susceptibility to first-pass metabolism. - Structural Modification: If metabolic instability is high, medicinal chemistry efforts can be directed towards modifying the metabolically labile parts of the molecule. |
| Formulation-Related Issues | - Dose and Vehicle Selection: Ensure that the dose administered is fully solubilized or adequately suspended in the dosing vehicle. For preclinical studies, it's crucial that the formulation is appropriate for the animal model.[10] - pH-dependent Solubility: If the compound has pH-dependent solubility, its absorption can be highly variable depending on the gastrointestinal pH of the animal.[9] Consider formulations that can maintain the drug in a soluble state. |
Data Presentation: Bioavailability Parameters of PTP1B Inhibitors
The following table summarizes typical in vitro permeability data and in vivo oral bioavailability for PTP1B inhibitors with varying properties.
| Compound Type | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio | Oral Bioavailability (Rodent, %) | Characteristics |
| Charged/Highly Polar Inhibitor | < 1.0 | > 2 | < 5% | Poor membrane permeability, often a substrate for efflux pumps. |
| Neutral, Lipophilic Inhibitor | 1.0 - 10.0 | < 2 | 5 - 20% | Improved passive diffusion, but may have solubility issues. |
| Orally Bioavailable Inhibitor (e.g., DPM-1001) | > 10.0 | < 2 | > 20% | Optimized physicochemical properties for good permeability and low efflux.[3] |
Note: These are representative values and can vary significantly based on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound derivative and identify if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and confluent monolayer.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²). The permeability of a fluorescent marker that cannot cross the cell layer, such as Lucifer Yellow, is also assessed to ensure the integrity of the tight junctions.
-
Transport Experiment (Bidirectional):
-
The test compound is added to either the apical (A) or the basolateral (B) side of the monolayer (the donor compartment).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the opposite compartment (the receiver compartment).
-
The concentration of the compound in the samples is quantified using LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability of a this compound derivative.
Methodology:
-
Animal Model: Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 5-10 mg/kg).
-
-
Dosing Formulation: The compound is formulated in a suitable vehicle (e.g., a solution in saline with a co-solvent, or a suspension in a vehicle like 0.5% methylcellulose).
-
Blood Sampling: Blood samples (e.g., 20-30 µL) are collected from each mouse at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of the compound in the plasma samples is determined by a validated LC-MS/MS method.
-
Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:
-
Area Under the Curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t₁/₂)
-
-
Oral bioavailability (%F) is calculated using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Formulation Strategies for Improving Oral Bioavailability
For this compound derivatives with promising in vitro activity but poor oral bioavailability, advanced formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous state. This can significantly increase the aqueous solubility and dissolution rate. ASDs can be prepared by techniques such as spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can improve solubilization and absorption. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like milling or high-pressure homogenization.
Mandatory Visualizations
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of PTP1B Inhibitors: Trodusquemine vs. JTT-551
For researchers and professionals in drug development, the quest for effective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors is a key focus in the fight against metabolic diseases. PTP1B is a critical negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. This guide provides a detailed comparison of two notable PTP1B inhibitors, the allosteric inhibitor trodusquemine and the mixed-type inhibitor JTT-551, supported by experimental data and methodologies.
Executive Summary
Trodusquemine and JTT-551 are both potent inhibitors of PTP1B that have demonstrated efficacy in preclinical models of metabolic disease. However, they exhibit distinct mechanisms of action, inhibitory constants, and selectivity profiles. Trodusquemine acts as a non-competitive, allosteric inhibitor, binding to a site distinct from the active site and demonstrating high selectivity. In contrast, JTT-551 exhibits a mixed-type inhibition, indicating it can bind to both the free enzyme and the enzyme-substrate complex. While both compounds have shown promise, their different modes of action may have implications for their therapeutic application and potential side-effect profiles.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for trodusquemine and JTT-551, offering a direct comparison of their in vitro potency and selectivity.
| Parameter | Trodusquemine (MSI-1436) | JTT-551 |
| Mechanism of Action | Non-competitive, Allosteric | Mixed-type |
| IC50 | ~1 µM[1] | Not explicitly reported, Ki is used |
| Ki | ~0.6 µM (for full-length enzyme) | 0.22 µM[2][3][4] |
| Selectivity (vs. TCPTP) | >200-fold[1] | ~42-fold (Ki of 9.3 µM for TCPTP)[2][3][4] |
| Selectivity (vs. CD45 & LAR) | Not extensively reported | Ki > 30 µM for both[2][3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vitro PTP1B Enzymatic Inhibition Assay
A standard method to determine the inhibitory activity of compounds against PTP1B involves a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
-
Materials: Recombinant human PTP1B, assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT), pNPP substrate, test compounds (trodusquemine or JTT-551), and a microplate reader.
-
Procedure:
-
The PTP1B enzyme is pre-incubated with various concentrations of the inhibitor in the assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of pNPP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by adding a strong base (e.g., NaOH).
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm[5].
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. For determining the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk plots[3][4].
Cellular Glucose Uptake Assay
This assay measures the ability of the PTP1B inhibitor to enhance insulin-stimulated glucose uptake in a relevant cell line, such as L6 myoblasts.
-
Materials: Differentiated L6 myotubes, glucose-free culture medium, insulin, fluorescently labeled glucose analog (e.g., 2-deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino-D-glucose [2-NBDG]), test compounds, and a fluorescence microplate reader.
-
Procedure:
-
Differentiated L6 myotubes are serum-starved and then pre-incubated with the test compound at various concentrations.
-
The cells are then stimulated with a submaximal concentration of insulin.
-
2-NBDG is added to the cells, and they are incubated to allow for glucose uptake.
-
The cells are washed to remove extracellular 2-NBDG.
-
The intracellular fluorescence is measured using a microplate reader to quantify glucose uptake[2][4].
-
-
Data Analysis: The fluorescence intensity is normalized to the protein content of each well. The fold-increase in glucose uptake in the presence of the inhibitor compared to the control is calculated.
In Vivo Efficacy in a Diabetic Mouse Model
The db/db mouse is a genetic model of type 2 diabetes and obesity that is commonly used to evaluate the in vivo efficacy of anti-diabetic compounds.
-
Animal Model: Male db/db mice are used.
-
Procedure:
-
The mice are administered the test compound (e.g., JTT-551) or vehicle daily via oral gavage for a specified period (e.g., 4 weeks)[2][3].
-
Body weight and food intake are monitored regularly.
-
Blood samples are collected at various time points to measure blood glucose, insulin, triglycerides, and total cholesterol levels[2][3].
-
At the end of the study, tissues such as the liver can be harvested to assess the phosphorylation status of the insulin receptor and downstream signaling proteins via Western blotting[3][4].
-
-
Data Analysis: Statistical analysis is performed to compare the metabolic parameters and protein phosphorylation levels between the treated and vehicle control groups.
Conclusion
Both trodusquemine and JTT-551 have demonstrated significant potential as PTP1B inhibitors for the treatment of metabolic disorders. Trodusquemine's allosteric mechanism of action and high selectivity are attractive features, while JTT-551's mixed-type inhibition and demonstrated in vivo efficacy in improving glucose metabolism highlight its therapeutic promise. The choice between these or other PTP1B inhibitors for further development will depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles in more advanced preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of novel PTP1B inhibitors.
References
- 1. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B Inhibitor CPT-157633: A Comparative Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. Its role as a negative regulator in key signaling pathways, including insulin and leptin signaling, makes its inhibition a promising strategy. However, a critical challenge in developing PTP1B inhibitors is achieving high selectivity against other protein tyrosine phosphatases (PTPs) due to the highly conserved nature of the active site among PTP family members. This guide provides a comparative selectivity profile of the PTP1B inhibitor CPT-157633 against other phosphatases, supported by experimental data and protocols.
Selectivity Profiling of CPT-157633
The inhibitory activity of CPT-157633 against a panel of protein tyrosine phosphatases was determined to assess its selectivity. The following table summarizes the percentage of inhibition of various phosphatases in the presence of 100 nM CPT-157633, using para-nitrophenyl phosphate (pNPP) as a substrate.
| Phosphatase | % Inhibition (at 100 nM CPT-157633) |
| PTP1B | ~100% |
| TCPTP | ~15% |
| SHP1 | ~10% |
| SHP2 | ~5% |
| PTPα | ~5% |
| PTPβ | ~5% |
| CD45 | ~5% |
| LAR | ~5% |
Data sourced from biochemical characterization of CPT-157633.[1]
As the data indicates, CPT-157633 demonstrates high potency and selectivity for PTP1B, with minimal inhibition of other closely related phosphatases at the tested concentration. Notably, the selectivity over T-cell protein tyrosine phosphatase (TCPTP) is a significant finding, as achieving selectivity against this highly homologous phosphatase has been a major hurdle in the development of PTP1B inhibitors.[2][3]
Experimental Protocol: Phosphatase Inhibition Assay
The selectivity of CPT-157633 was evaluated using a colorimetric phosphatase activity assay with para-nitrophenyl phosphate (pNPP) as the substrate.
Principle: The assay measures the enzymatic activity of PTPs by detecting the dephosphorylation of pNPP to p-nitrophenol (pNP), which produces a yellow color that can be quantified by measuring absorbance at 405 nm. The inhibitory effect of a compound is determined by the reduction in pNP production.
Materials:
-
Recombinant human PTP enzymes (PTP1B, TCPTP, SHP1, etc.)
-
CPT-157633
-
para-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM 3,3-dimethyl glutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0)[4]
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the PTP enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of CPT-157633 in the assay buffer.
-
Assay Reaction:
-
Add a defined volume of the diluted PTP enzyme to each well of a 96-well plate.
-
Add the CPT-157633 solution or vehicle (for control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[5]
-
Initiate the phosphatase reaction by adding a specific concentration of the pNPP substrate to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals or after a fixed incubation time (e.g., 60 minutes) to monitor the formation of pNP.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the control (vehicle-treated) reaction.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
Validating PTP1B-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of PTP1B-IN-1, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes, obesity, and certain cancers.[1][2] Effective validation of inhibitor binding to PTP1B in a cellular context is crucial for advancing drug discovery programs.
This document outlines key experimental approaches, presents comparative data for this compound and alternative inhibitors, and provides detailed protocols to enable researchers to assess target engagement in their own cellular models.
Comparison of PTP1B Inhibitors
The following table summarizes the cellular activity of this compound and selected alternative inhibitors. Direct comparative data for this compound using cellular thermal shift and substrate phosphorylation assays is limited in publicly available literature; the values for alternative compounds are provided as a benchmark.
| Inhibitor | Type | Cellular IC50 | Target Engagement Validation Notes |
| This compound | Competitive | ~2.5 µM (in vitro) | Cellular activity has been described, but specific quantitative target engagement data such as CETSA melt shifts are not widely reported. |
| Trodusquemine (MSI-1436) | Allosteric, non-competitive | ~1 µM (in vitro) | Has been shown to increase insulin receptor phosphorylation in cells.[1] |
| DPM-1001 | Allosteric, non-competitive | 100 nM (in vitro) | An analog of Trodusquemine with improved properties, it enhances insulin and leptin signaling in animal models.[1][3] |
Experimental Methodologies for Target Engagement Validation
Validating that a compound binds to its intended target within the complex environment of a cell is a critical step in drug development. The following are key methods for confirming this compound target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand, such as an inhibitor, stabilizes the target protein, leading to an increase in its melting temperature (Tm). This change in thermal stability is then quantified.
PTP1B Signaling Pathway
Caption: PTP1B negatively regulates the insulin signaling pathway.
Experimental Workflow for CETSA
Caption: Workflow for performing a Cellular Thermal Shift Assay.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, HEK293) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for 1 hour at 37°C.
-
-
Heat Treatment:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PTP1B.
-
Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.
-
Quantify the band intensities to determine the amount of soluble PTP1B at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble PTP1B against the temperature for both the vehicle and this compound treated samples.
-
Determine the Tm for each condition. A positive thermal shift (increase in Tm) in the presence of this compound indicates target engagement.
-
Substrate Phosphorylation Assay
A direct functional readout of PTP1B inhibition in cells is the increased phosphorylation of its known substrates, such as the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1). This can be readily assessed by Western blotting using phospho-specific antibodies.
-
Cell Culture and Treatment:
-
Plate insulin-responsive cells (e.g., HepG2, 3T3-L1 adipocytes) and serum-starve overnight.
-
Pre-treat cells with this compound or a vehicle control for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated IR (e.g., anti-p-IR β Tyr1150/1151) or phosphorylated IRS-1 (e.g., anti-p-IRS-1 Tyr612).
-
As a loading control, re-probe the membrane with an antibody against total IR or total IRS-1.
-
Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated protein to total protein. An increase in this ratio in the presence of this compound demonstrates target engagement and functional inhibition.
-
Proximity-Based Assays
Proximity Ligation Assay (PLA) is a technique that allows for the in situ detection of protein-protein interactions. It can be used to visualize the interaction between PTP1B and its substrates, such as the insulin receptor. A decrease in this interaction upon treatment with a competitive inhibitor can indicate target engagement.
Comparison of Target Engagement Methods
Caption: A comparison of the pros and cons of different validation methods.
-
Cell Culture and Treatment:
-
Grow cells on coverslips to sub-confluency.
-
Treat with this compound or vehicle control, followed by insulin stimulation as described for the substrate phosphorylation assay.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
-
PLA Protocol:
-
Follow the manufacturer's protocol for the PLA kit. This typically involves:
-
Blocking the samples.
-
Incubating with primary antibodies raised in different species against PTP1B and the insulin receptor.
-
Incubating with PLA probes (secondary antibodies conjugated to oligonucleotides).
-
Ligation of the oligonucleotides if the proteins are in close proximity (<40 nm).
-
Amplification of the ligated DNA circle.
-
Hybridization with fluorescently labeled oligonucleotides.
-
-
-
Imaging and Analysis:
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
Visualize the PLA signals as fluorescent dots using a fluorescence microscope.
-
Quantify the number of PLA signals per cell. A decrease in the number of signals in this compound-treated cells would suggest that the inhibitor is disrupting the interaction between PTP1B and the insulin receptor, thus indicating target engagement.
-
Conclusion
Validating the cellular target engagement of this compound is essential for its development as a potential therapeutic agent. The methods outlined in this guide—Cellular Thermal Shift Assay, Substrate Phosphorylation Assays, and Proximity-Based Assays—provide a robust toolkit for researchers to confirm that this compound interacts with and functionally inhibits PTP1B within a cellular context. By employing these techniques and comparing the results with known PTP1B inhibitors, researchers can gain a high degree of confidence in their findings and accelerate their drug discovery efforts.
References
- 1. QSAR studies of PTP1B inhibitors: recent advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PTP1B-IN-1 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the PTP1B inhibitor, PTP1B-IN-1, with the physiological outcomes observed in genetic models of Protein Tyrosine Phosphatase 1B (PTP1B) deficiency. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological pathways, this document aims to facilitate a comprehensive understanding of the cross-validation between chemical and genetic approaches in targeting PTP1B for therapeutic development.
Introduction to PTP1B and Its Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, most notably the insulin and leptin signaling cascades.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, thereby contributing to insulin resistance.[2][4] Consequently, PTP1B has emerged as a promising therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.
Two primary methodologies are employed to investigate the function of PTP1B and the therapeutic potential of its inhibition:
-
Pharmacological Inhibition: Utilizes small molecule inhibitors, such as this compound, to block the enzymatic activity of PTP1B.
-
Genetic Modification: Involves the creation of knockout (KO) or knockdown (siRNA) models where the PTP1B gene is deleted or its expression is silenced, respectively.
This guide cross-validates the effects of the chemical inhibitor this compound with findings from genetic models to provide a robust assessment of its on-target activity and therapeutic potential.
Comparative Data on PTP1B Inhibition
The following tables summarize the key characteristics and metabolic effects of this compound and PTP1B genetic models.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][5] |
| CAS Number | 612530-44-6 | [1][2][5] |
| Mechanism of Action | Potent inhibitor of PTP1B | [5] |
| IC50 | 1.6 µM | [5] |
Table 2: Comparison of Metabolic Phenotypes: this compound vs. Genetic Models
| Parameter | This compound (Pharmacological Inhibition) | PTP1B Knockout (KO) Mice (Genetic Deletion) | References |
| Insulin Sensitivity | Markedly enhances insulin receptor (IR) and IRS-1 phosphorylation, leading to increased insulin sensitivity.[1] | Increased whole-body insulin sensitivity.[6][7] | [1][6][7] |
| Glucose Homeostasis | Enhances glucose uptake in cells.[1] | Lower fasting and fed blood glucose levels; enhanced glucose tolerance.[6][8] | [1][6][8] |
| Body Weight & Adiposity | Not explicitly reported in available literature. | Remarkably low adiposity and resistance to diet-induced obesity.[6][7] | [6][7] |
| Energy Expenditure | Not explicitly reported in available literature. | Increased basal metabolic rate and total energy expenditure.[6][7] | [6][7] |
| Lipid Profile | Not explicitly reported in available literature. | Lowered triglyceride levels.[9] | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the insulin signaling pathway, the mechanism of PTP1B inhibition, and the experimental workflow for comparing pharmacological and genetic models.
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.
Caption: Workflow for comparing this compound and genetic models.
Caption: Logical flow from PTP1B inhibition to therapeutic potential.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Insulin Signaling Proteins (Phospho-IR, Phospho-Akt)
Objective: To quantify the phosphorylation status of key proteins in the insulin signaling pathway following treatment with this compound or in PTP1B knockdown/knockout models.
Protocol:
-
Cell/Tissue Lysis:
-
Treat cells or harvest tissues as per the experimental design.
-
Lyse cells/tissues in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for phospho-Insulin Receptor (e.g., p-IR β Tyr1150/1151), phospho-Akt (e.g., p-Akt Ser473), total IR, and total Akt overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Glucose Uptake Assay
Objective: To measure the rate of glucose transport into cells, a key indicator of insulin sensitivity.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in a multi-well plate and differentiate as required.
-
Serum-starve the cells for 2-4 hours.
-
Treat the cells with this compound or use cells with PTP1B knockdown.
-
Stimulate the cells with insulin for a defined period.
-
-
Glucose Uptake:
-
Add a solution containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and incubate for a short period (e.g., 5-10 minutes).
-
-
Termination and Lysis:
-
Stop the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
-
Scintillation Counting:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of the cell lysate.
-
Insulin Tolerance Test (ITT) in Mice
Objective: To assess whole-body insulin sensitivity in vivo.
Protocol:
-
Animal Preparation:
-
Fast mice for a short period (e.g., 4-6 hours).
-
Record the baseline body weight.
-
-
Baseline Blood Glucose:
-
Obtain a small blood sample from the tail vein and measure the blood glucose concentration using a glucometer. This is the time 0 measurement.
-
-
Insulin Injection:
-
Administer a bolus of human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after the insulin injection.
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the blood glucose levels over time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.
-
Calculate the area under the curve (AUC) for a quantitative comparison between groups.
-
Conclusion
The data presented in this guide demonstrate a strong correlation between the effects of the pharmacological inhibitor this compound and the phenotypes observed in genetic models of PTP1B deficiency. Both approaches lead to enhanced insulin signaling and improved glucose homeostasis, providing a robust cross-validation of PTP1B as a therapeutic target. While direct comparative studies using this compound alongside genetic models in the same experimental setup are limited, the convergence of findings from independent studies strongly supports the on-target effects of PTP1B inhibition. This guide serves as a valuable resource for researchers in the field of metabolic diseases, offering a clear and concise comparison to inform future drug development efforts targeting PTP1B.
References
- 1. This compound |CAS:612530-44-6 Probechem Biochemicals [probechem.com]
- 2. apexbt.com [apexbt.com]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Increased Energy Expenditure, Decreased Adiposity, and Tissue-Specific Insulin Sensitivity in Protein-Tyrosine Phosphatase 1B-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver-Specific Deletion of Protein-Tyrosine Phosphatase 1B (PTP1B) Improves Metabolic Syndrome and Attenuates Diet-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
A Comparative Guide to PTP1B-IN-1 and Clinical PTP1B Inhibitors for Researchers
This guide provides a detailed comparison of the investigational compound PTP1B-IN-1 against a range of clinical-stage Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of PTP1B inhibitors for research and development purposes.
Executive Summary
This compound is a small molecule inhibitor of PTP1B. However, publicly available data indicates a relatively high half-maximal inhibitory concentration (IC50), suggesting it is a weak inhibitor compared to several compounds that have advanced into clinical trials. This guide presents a comparative analysis of their potency, mechanism of action, and clinical development status.
Data Presentation: Quantitative Comparison of PTP1B Inhibitors
The following table summarizes the available quantitative data for this compound and several clinical PTP1B inhibitors. It is important to note that direct comparison of IC50 and Ki values should be approached with caution due to variations in experimental conditions.
| Inhibitor | Type | Target(s) | Potency (IC50/Ki) | Clinical Status |
| This compound | Small Molecule | PTP1B | IC50: 1.6 mM | Preclinical |
| Trodusquemine (MSI-1436) | Aminosterol | PTP1B | IC50: 0.6-1 µM | Phase 2 |
| JTT-551 | Small Molecule | PTP1B, TCPTP | Ki: 0.22 µM (PTP1B), 9.3 µM (TCPTP) | Discontinued |
| Ertiprotafib | Small Molecule | PTP1B, IKK-β | IC50: 1.6-29 µM (PTP1B), 400 nM (IKK-β) | Phase 2 (Discontinued) |
| ABBV-CLS-484 | Small Molecule | PTP1B, PTPN2 | IC50: 2.5 nM (PTPN1), 1.8 nM (PTPN2) | Phase 1 |
| IONIS-PTP1BRx | Antisense Oligonucleotide | PTP1B mRNA | N/A (reduces PTP1B expression) | Phase 2 |
| KQ-791 | Small Molecule | PTP1B, TC-PTP | Data not publicly available | Phase 1 |
| TTP814 | Small Molecule | PTP1B | Data not publicly available | Discontinued |
| ABBV-CLS-579 | Small Molecule | PTP1B, PTPN2 | Data not publicly available | Phase 1 |
Mechanism of Action
PTP1B inhibitors can be broadly categorized based on their mechanism of action:
-
Catalytic (Active Site) Inhibitors: These molecules bind to the active site of PTP1B, preventing the dephosphorylation of its substrates. Many early inhibitors were designed as phosphotyrosine (pTyr) mimetics.[4]
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity. Trodusquemine is a notable example of a non-competitive allosteric inhibitor.[5]
-
Antisense Oligonucleotides: This approach, exemplified by IONIS-PTP1BRx, involves the use of synthetic nucleic acid strands that bind to the messenger RNA (mRNA) of PTP1B, leading to its degradation and thereby reducing the synthesis of the PTP1B enzyme.[6]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of PTP1B inhibitors. Specific parameters may vary between studies.
In Vitro PTP1B Enzyme Activity Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at the reaction temperature.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm at regular intervals or as an endpoint reading.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assays for PTP1B Inhibition
Cellular assays are crucial to assess the efficacy of inhibitors in a more physiologically relevant context.
Example: Insulin Receptor Phosphorylation Assay in a Cell Line (e.g., HepG2)
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
Test compound (inhibitor)
-
Insulin
-
Lysis buffer
-
Antibodies: anti-phospho-Insulin Receptor β (p-IR), anti-total-Insulin Receptor β (IR), and appropriate secondary antibodies.
-
Western blotting reagents and equipment.
Procedure:
-
Culture HepG2 cells to a suitable confluency.
-
Serum-starve the cells for a few hours before the experiment.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a defined period.
-
Stimulate the cells with insulin for a short period (e.g., 10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting using antibodies against p-IR and total IR.
-
Quantify the band intensities and calculate the ratio of p-IR to total IR for each treatment condition.
-
Assess the ability of the inhibitor to enhance insulin-stimulated IR phosphorylation compared to the control.
Visualizations
PTP1B Signaling Pathway
The following diagram illustrates the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways. Inhibition of PTP1B is expected to enhance these signaling cascades.
Caption: PTP1B negatively regulates insulin and leptin signaling.
General Experimental Workflow for PTP1B Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing PTP1B inhibitors.
References
- 1. PTPN1 - Wikipedia [en.wikipedia.org]
- 2. Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PTP1B Inhibitors for the In Vivo Management of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-diabetic effects of representative Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors against established anti-diabetic agents. Due to the lack of available in vivo data for PTP1B-IN-1, this guide focuses on other well-characterized PTP1B inhibitors to provide a valuable comparative resource for the scientific community.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways.[1][2][3] Its inhibition is a promising therapeutic strategy for type 2 diabetes by enhancing insulin sensitivity.[1][2][4][5] This guide evaluates the in vivo efficacy of several PTP1B inhibitors and compares their performance with standard-of-care anti-diabetic drugs, Metformin and Sitagliptin.
Comparative Efficacy of PTP1B Inhibitors and Established Anti-Diabetic Drugs
The following tables summarize the in vivo anti-diabetic effects of selected PTP1B inhibitors and established drugs in rodent models of diabetes and obesity.
Table 1: Effects on Glucose Homeostasis
| Compound | Animal Model | Dose & Route | Key Findings on Glucose Metabolism | Reference |
| PTP1B Inhibitors | ||||
| Trodusquemine (MSI-1436) | Diet-induced obese (DIO) mice | 5-10 mg/kg, i.p. or i.v. | Improved glucose tolerance and plasma insulin levels.[6] | [6] |
| LDLR-/- mice on a high-fat diet | 10 mg/kg (acute), 5 mg/kg weekly (chronic), i.p. | Improved glucose homeostasis.[7] | [7] | |
| Claramine | Diabetic mice | 5 mg/kg, i.p. | Restored glycemic control in glucose and insulin tolerance tests.[8] | [8] |
| JTT-551 | ob/ob mice | Single administration | Enhanced insulin receptor phosphorylation in the liver and reduced glucose levels.[9][10] | [9][10] |
| db/db mice | Chronic administration | Showed a hypoglycemic effect.[9][10] | [9][10] | |
| Ertiprotafib | Insulin-resistant rodent models | Not specified | Lowered fasting blood glucose and improved glycemic excursion during an oral glucose tolerance test.[11][12] | [11][12] |
| Established Anti-Diabetic Drugs | ||||
| Metformin | STZ-induced diabetic mice | Not specified | Significantly reduced blood glucose levels.[13] | [13] |
| Juvenile mice | 200 mg/kg/day, i.p. | Increased insulin sensitivity in female pups.[14] | [14] | |
| Sitagliptin | ob/ob mice | 10 mg/kg, p.o. | Improved glucose lowering for up to 8 hours.[15] | [15] |
| HFD/STZ diabetic mice | Admixture to diet | Improved glycemic control (postprandial and fasting blood glucose).[16] | [16] |
Table 2: Effects on Body Weight and Lipids
| Compound | Animal Model | Dose & Route | Key Findings on Body Weight and Lipids | Reference |
| PTP1B Inhibitors | ||||
| Trodusquemine (MSI-1436) | Diet-induced obese (DIO) mice | 5-10 mg/kg, i.p. or i.v. | Acted as an appetite suppressant and reduced body weight, primarily through fat loss.[6] | [6] |
| LDLR-/- mice on a high-fat diet | 10 mg/kg (acute), 5 mg/kg weekly (chronic), i.p. | Decreased weight gain, adiposity, total cholesterol, and triglycerides.[7] | [7] | |
| Claramine | Diabetic mice | 5 mg/kg, i.p. | A single injection suppressed feeding and caused weight loss. | |
| JTT-551 | Diet-induced obese (DIO) mice | Chronic administration in food | Showed an anti-obesity effect and improved lipid metabolism.[17] | [17] |
| Ertiprotafib | Insulin-resistant rodent models | Not specified | Significantly lowered triglyceride and free fatty acid levels.[11][12] | [11][12] |
| Established Anti-Diabetic Drugs | ||||
| Metformin | C57BL/6 mice | 0.1% w/w in diet | Reduced body weight in middle-aged mice.[18] | [18] |
| Sitagliptin | Diabetic nephropathy rat model | 5 or 10 mg/kg/day, p.o. | Rats in treatment groups weighed less than control animals.[19] | [19] |
Signaling Pathways and Experimental Workflows
PTP1B-Mediated Insulin Receptor Dephosphorylation
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrates, such as IRS-1.[20][21] This action terminates the downstream signaling cascade that leads to glucose uptake. PTP1B inhibitors block this dephosphorylation, thereby enhancing and prolonging insulin signaling.[2]
Caption: PTP1B's role in insulin signaling and the mechanism of PTP1B inhibitors.
General Experimental Workflow for In Vivo Anti-Diabetic Drug Testing
The in vivo evaluation of novel anti-diabetic compounds typically follows a standardized workflow to assess their efficacy and safety in animal models of diabetes.
Caption: A typical experimental workflow for in vivo testing of anti-diabetic drugs.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, indicating glucose tolerance.
Protocol:
-
Fasting: Mice are fasted for 4-6 hours with free access to water.[22]
-
Baseline Blood Glucose: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
Objective: To evaluate the systemic insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.
Protocol:
-
Fasting: Mice are typically fasted for 4-6 hours.
-
Baseline Blood Glucose: A baseline blood sample (t=0) is taken from the tail vein.
-
Insulin Administration: Human regular insulin (typically 0.75-1.0 U/kg body weight) is injected intraperitoneally (i.p.).[22]
-
Blood Sampling: Blood is collected from the tail vein at specified intervals after insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Glucose Measurement: Blood glucose levels are determined at each time point.
-
Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.
Conclusion
The available in vivo data for PTP1B inhibitors such as Trodusquemine, Claramine, and JTT-551 demonstrate promising anti-diabetic effects, including improved glucose homeostasis, reduced body weight, and favorable lipid profiles. These compounds appear to offer a dual benefit of glycemic control and weight management, which is a significant advantage in the treatment of type 2 diabetes. In comparison, established drugs like Metformin and Sitagliptin also show robust glucose-lowering effects, although their mechanisms of action and effects on body weight differ.
Further research and clinical trials are necessary to fully elucidate the therapeutic potential and long-term safety of PTP1B inhibitors. The development of orally bioavailable and highly selective PTP1B inhibitors remains a key objective in this field. This comparative guide provides a valuable framework for researchers to evaluate the performance of novel PTP1B inhibitors in the context of existing therapeutic options.
References
- 1. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ertiprotafib improves glycemic control and lowers lipids via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin treatment of juvenile mice alters aging-related developmental and metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. Regulation of Insulin Receptor Signaling by the Protein Tyrosine Phosphatase TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of PTP1B-IN-1
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant laboratory environment. This document provides detailed, step-by-step guidance for the proper disposal of PTP1B-IN-1, a small molecule inhibitor of Protein Tyrosine Phosphatase 1B. Adherence to these procedures is essential to minimize environmental impact and protect personnel from potential hazards.
Chemical and Physical Properties
A summary of the key identification and property data for this compound is provided in the table below.
| Property | Value |
| Chemical Name | 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide |
| CAS Number | 612530-44-6 |
| Molecular Formula | C₈H₈N₂O₃S |
| Molecular Weight | 212.23 g/mol |
Hazard Classification
It is important to note that information regarding the hazard classification of this compound is inconsistent across suppliers. One Safety Data Sheet (SDS) classifies the compound as hazardous, citing the following warnings:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Conversely, another supplier's SDS states that this compound is not a hazardous substance or mixture[2]. Given this discrepancy, it is imperative to handle this compound as a hazardous substance out of an abundance of caution.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the powdered form or if there is a risk of aerosolization, use a respirator.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste this compound, including any contaminated materials such as pipette tips, tubes, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound (5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide)".
-
Include the CAS number (612530-44-6) and an indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Ensure the product is disposed of by licensed waste carriers[1].
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For powdered spills, gently cover with an inert absorbent material to avoid raising dust. For solutions, absorb the spill with an inert material such as sand or vermiculite[1].
-
Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling PTP1B-IN-1
This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling the small molecule inhibitor PTP1B-IN-1. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on general best practices for handling chemical compounds of unknown toxicity in a laboratory setting. All chemicals should be handled with caution.
Hazard Identification and Personal Protective Equipment (PPE)
The specific hazards of this compound have not been fully characterized. Therefore, it should be handled as a potentially hazardous substance. Appropriate personal protective equipment (PPE) is mandatory to minimize exposure.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | A dust mask or respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing the solid form to avoid inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the creation of dust.
-
This compound is a solid that is soluble in DMSO[1].
Storage:
-
For long-term storage, keep the solid compound at -20°C[1][2].
-
Stock solutions in DMSO can be stored at -80°C for up to one year[1].
-
Store in a tightly sealed, light-resistant container.
Experimental Workflow: Preparing a Stock Solution
This section provides a step-by-step guide for the safe preparation of a this compound stock solution.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid chemical waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a labeled, sealed hazardous liquid waste container. Do not pour down the drain. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is required to minimize harm.
Spill Response:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Notify your supervisor and laboratory safety personnel.
-
Contain the spill using appropriate absorbent materials for liquids or by carefully covering a solid spill to prevent dust from spreading.
-
Clean the spill area wearing appropriate PPE.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
This guidance is intended to provide a framework for the safe handling of this compound. Researchers should always consult their institution's safety protocols and exercise caution when working with compounds of unknown toxicity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
